5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-6(8)11-4-9-10-7(11)3-5/h2-4H,1H3 |
InChI Key |
SMSUKWCROFUMDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=CN2C(=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine: Technical Monograph
Executive Summary
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 878259-99-5 ) is a fused bicyclic heteroaromatic scaffold of significant value in medicinal chemistry. Distinguished by its specific [1,2,4]triazolo[1,5-a]pyridine core, this compound serves as a "privileged structure" for the development of kinase inhibitors (e.g., JAK, MAPK) and G-protein coupled receptor (GPCR) ligands.
Its chemical utility lies in the 5-chloro substituent , which functions as a highly reactive handle for nucleophilic aromatic substitution (
Chemical Identity & CAS Verification[1]
Precise identification is critical due to the existence of multiple structural isomers (e.g., [4,3-a] vs. [1,5-a] fusion) and heteroatom variations (pyridine vs. pyrimidine).
Core Data Table
| Property | Specification |
| Chemical Name | 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
| CAS Number | 878259-99-5 |
| Molecular Formula | |
| Molecular Weight | 167.60 g/mol |
| Exact Mass | 167.025 |
| SMILES | Cc1cc2nc[n]n2c(Cl)c1 |
| InChI Key | WQABKUWTQOZTIG-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
Structural Disambiguation Logic
Researchers often confuse this target with its isomers. The following decision tree validates the correct chemical entity.
Figure 1: Logic flow for verifying the specific isomer CAS 878259-99-5 against common structural analogs.
Synthetic Pathways[2][3][4][5][6]
The synthesis of the [1,2,4]triazolo[1,5-a]pyridine core typically proceeds via the oxidative cyclization of an amidine intermediate derived from a 2-aminopyridine.
Retrosynthetic Analysis
The 5-chloro-7-methyl substitution pattern on the fused ring dictates the starting material: 2-amino-6-chloro-4-methylpyridine .
-
Mapping:
-
Pyridine C-6 (Chloro)
Triazolopyridine C-5. -
Pyridine C-4 (Methyl)
Triazolopyridine C-7.
-
Protocol: Two-Step Cyclization
This protocol is adapted from standard methodologies for triazolopyridines [1, 2].
Step 1: Formation of Amidine Intermediate
Reagents: 2-Amino-6-chloro-4-methylpyridine (CAS 51564-92-2),
-
Charge a reaction vessel with 2-amino-6-chloro-4-methylpyridine (1.0 eq) and anhydrous DMF-DMA (1.5 eq).
-
Heat the mixture to reflux (approx. 100-110°C) for 3–5 hours.
-
Monitor by TLC/LC-MS for the disappearance of the amine and formation of the
-dimethylformimidamide intermediate. -
Concentrate in vacuo to remove excess DMF-DMA and methanol. The residue (often an oil or solid) is used directly in the next step.[1]
Step 2: Oxidative Ring Closure
Reagents: Hydroxylamine-O-sulfonic acid (HOSA), Methanol, Pyridine (base).
-
Dissolve the crude amidine intermediate in Methanol (approx. 5–10 volumes).
-
Add Pyridine (2.0 eq) as a base to buffer the reaction.
-
Cool the solution to 0–5°C .
-
Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) portion-wise to control the exotherm.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Workup: Remove solvent in vacuo. Dilute with water and extract with Ethyl Acetate or DCM. Wash organics with brine, dry over
, and concentrate.[1] -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Figure 2: Synthetic route from commercially available aminopyridine precursor.
Reactivity & Medicinal Chemistry Applications[2][4][5][8][9][10]
The "Privileged" 5-Chloro Handle
The chlorine atom at position 5 is activated by the electron-deficient nature of the fused triazole ring. This position is highly susceptible to Nucleophilic Aromatic Substitution (
-
Amination: Reaction with primary/secondary amines (
) in the presence of a base (e.g., , ) displaces the chloride to form 5-amino derivatives. -
Etherification: Reaction with alkoxides forms 5-alkoxy derivatives.
-
Suzuki Coupling: The C-Cl bond can also participate in Palladium-catalyzed cross-couplings to introduce aryl or heteroaryl groups.
Biological Context
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a bioisostere of quinoline and quinazoline. It is frequently utilized in:
-
Kinase Inhibitors: Targeting JAK, MAPK, and PI3K pathways where the triazole nitrogen can accept hydrogen bonds from the hinge region of the kinase ATP-binding pocket [3].
-
GPCR Ligands: Specifically antagonists for the metabotropic glutamate receptor 5 (mGluR5) and adenosine receptors (
) [4]. -
Infectious Disease: Analogs have shown efficacy against vancomycin-resistant Enterococcus faecium [5].
Safety & Handling
-
Hazard Classification: GHS Warning.
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Perform all synthesis steps, especially those involving DMF-DMA and HOSA, in a well-ventilated fume hood. HOSA is a corrosive solid; avoid contact with skin and eyes.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents. PubMed Central. Retrieved from [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Molecules. Retrieved from [Link]
-
PubChemLite. (2025). 5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine Compound Summary. Retrieved from [Link]
Sources
The Ascendant Trajectory of 5-Chloro-Triazolopyridine Derivatives in Contemporary Drug Discovery: A Technical Guide
For Immediate Release
Shanghai, China – March 4, 2026 – In the intricate landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutic agents is perpetual. Among the myriad of heterocyclic systems, the triazolopyridine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide, intended for researchers, scientists, and drug development professionals, delves into the specific and compelling biological activities of 5-chloro-triazolopyridine derivatives, a subclass that has shown significant promise in oncology, and infectious and inflammatory diseases.
Introduction: The Strategic Importance of the 5-Chloro-Triazolopyridine Scaffold
The fusion of a triazole and a pyridine ring creates the triazolopyridine system, a bio-isostere of purine that offers a unique combination of hydrogen bonding capabilities, metabolic stability, and tunable electronic properties.[1] The introduction of a chloro group at the 5-position of this scaffold is a key strategic modification. This electron-withdrawing group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by modulating its acidity, lipophilicity, and ability to form crucial interactions with biological targets. This guide will explore the profound impact of this specific substitution on the therapeutic potential of triazolopyridine derivatives.
Synthetic Strategies: Building the 5-Chloro-Triazolopyridine Core
The synthesis of the 5-chloro-triazolopyridine scaffold is a critical first step in the exploration of its biological potential. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the specific triazolopyridine isomer. A common and effective approach involves the cyclization of a substituted 2-hydrazinopyridine precursor.
General Synthesis of[2][3][4]triazolo[4,3-a]pyridines
A versatile method for the synthesis of the[2][3][4]triazolo[4,3-a]pyridine core starts from a readily available 2-chloropyridine derivative.[1] The key steps involve nucleophilic substitution with hydrazine followed by cyclization with a suitable one-carbon synthon.
Diagram 1: General Synthetic Workflow for[2][3][4]triazolo[4,3-a]pyridines
Caption: A representative synthetic route to 5-chloro-[2][3][4]triazolo[4,3-a]pyridine derivatives.
A detailed experimental protocol for a similar transformation is described for the synthesis of 5-chloro-[2][3][4]triazolo[4,3-a]pyrazine, which can be adapted for the pyridine analog.[3]
Experimental Protocol: Synthesis of a 5-Chloro-Triazolopyridine Precursor (Adapted)
-
Hydrazine Substitution: To a solution of 2,5-dichloropyridine in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 2-hydrazinyl-5-chloropyridine intermediate by recrystallization or column chromatography.
-
Cyclization: Dissolve the purified 2-hydrazinyl-5-chloropyridine in a suitable solvent (e.g., toluene or ethanol).
-
Add a one-carbon source, such as triethyl orthoformate or an appropriate acid chloride, along with a catalytic amount of acid (e.g., p-toluenesulfonic acid).[3]
-
Heat the mixture to reflux and monitor the reaction until completion.
-
Cool the reaction, remove the solvent, and purify the final 5-chloro-triazolopyridine derivative using standard techniques.
Anticancer Activity: A Dominant Therapeutic Application
The most extensively studied biological activity of 5-chloro-triazolopyridine derivatives is their potent anticancer effect against a wide range of human tumor cell lines. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action, highlighting the versatility of this scaffold in oncology research.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
A significant number of triazolopyrimidine derivatives, including those with a 5-chloro substitution, have been identified as potent inhibitors of tubulin polymerization.[5] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.
Diagram 2: Mechanism of Action of Tubulin Polymerization Inhibitors
Caption: 5-chloro-triazolopyridine derivatives can inhibit BRD4, leading to the downregulation of oncogenes and reduced cancer cell proliferation.
Antimicrobial Activity: A Promising Frontier
Beyond their anticancer properties, 5-chloro-triazolopyridine derivatives have also demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. The increasing threat of antimicrobial resistance necessitates the development of new classes of anti-infective agents, and this scaffold represents a promising starting point.
Table 2: Antimicrobial Activity of Representative Triazolopyrimidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative C | Staphylococcus aureus | 2.0 | [4] |
| Bacillus subtilis | 2.0 | [4] | |
| Derivative D | Candida albicans | 12.5 | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the 5-chloro-triazolopyridine derivatives in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Reading: Determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration at which no growth is observed.
Anti-inflammatory Activity: Modulating the Immune Response
Inflammation is a complex biological response implicated in a wide range of diseases. Certain triazolopyridine derivatives have been shown to possess anti-inflammatory properties, suggesting their potential in treating conditions such as arthritis and other inflammatory disorders.
While specific data for 5-chloro derivatives is still emerging, related pyridine-containing compounds have shown potent inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. [7]For instance, some pyridine derivatives have demonstrated COX-1 and COX-2 inhibitory activity with IC₅₀ values in the low micromolar range. [7]
Conclusion and Future Directions
The 5-chloro-triazolopyridine scaffold is a versatile and highly promising platform for the development of novel therapeutic agents. The extensive research into their anticancer activities, particularly as tubulin polymerization and BRD4 inhibitors, has yielded compounds with impressive potency. Furthermore, their emerging antimicrobial and anti-inflammatory properties suggest a broader therapeutic potential that warrants further investigation.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the impact of various substituents on the 5-chloro-triazolopyridine core to optimize potency and selectivity.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the therapeutic efficacy and safety profiles of lead candidates.
The continued exploration of 5-chloro-triazolopyridine derivatives holds great promise for the discovery of next-generation drugs to address significant unmet medical needs in oncology, infectious diseases, and inflammation.
References
- Mohamed, A. M., et al. (2017). Anticancer activity of newly synthesized triazolopyrimidine derivatives and their nucleoside analogs. Acta Pharmaceutica, 67(3), 305-322.
-
OpenSourceMalaria. (2015). Synthesis of 5-chloro-t[2][3][4]riazolo[4,3-a]pyrazine (TZ 2-1). GitHub. Retrieved from [Link]
- Liu, J. Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117272.
- Abdelgawad, M. A., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Molecules, 27(17), 5475.
- Khan, I., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
-
Ragno, R., et al. (2021). TheT[2][3][4]riazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Chemistry – A European Journal, 27(52), 13248-13259.
-
ResearchGate. (n.d.). Chemical structure and IC50 value of compounds 50, 51, and 52 along with the docking image of compound 52. Retrieved from [Link]
- Abd El-Gwaad, A. A., et al. (2026). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Journal of Biochemical and Molecular Toxicology, 40(2), e70743.
- Gandikota, R., et al. (2017). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 10, S2351-S2381.
- Zaghloul, A. M., et al. (2024).
-
ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. Retrieved from [Link]
-
Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation ofT[2][3][4]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 26(11), 3328.
-
Yaremchuk, N., et al. (2022). STRATEGIES FOR THE SYNTHESIS OFT[2][3][4]RIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology, 16(2), 294-307.
-
ResearchGate. (n.d.). The IC50 (µM) of tested compounds against MCF7 and Hela cell lines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Retrieved from [Link]
- Patel, R., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 27(7), 2206.
- Demchenko, A. M., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(6), 7226-7238.
- Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives.
-
Saeed, A., et al. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[2][3][4]riazine Derivatives. Molecules, 25(17), 3931.
- Li, C., et al. (2012). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 917–922.
- Angelova, P., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1228416.
- Khamees, H., et al. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of the Iranian Chemical Society.
- Metwally, M. S., et al. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. Molecules, 29(6), 1301.
-
Kubo, K., et al. (2007). Synthesis and SAR oft[2][3][4]riazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(2), 319-327.
- Kamal, A., et al. (2015). Click chemistry-assisted synthesis of triazolo linked podophyllotoxin conjugates as tubulin polymerization inhibitors. MedChemComm, 6(8), 1464-1473.
- Radi, M., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 27(16), 5344.
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Technical Guide: Structure-Activity Relationship (SAR) of 7-Methyl-Triazolopyridines
Executive Summary
The 7-methyl-triazolopyridine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space. While the triazolopyridine core itself offers a rigid, planar template mimicking the purine ring of ATP, the specific introduction of a methyl group at the 7-position (often referred to in literature as a "magic methyl") has been shown to induce profound improvements in potency, selectivity, and solubility.[1]
This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of this subclass, distinguishing between the [1,5-a] and [4,3-a] isomers.[1] It highlights the critical role of the 7-methyl group in enforcing bioactive conformations and filling hydrophobic pockets, exemplified by the discovery of the DNA-PK inhibitor AZD7648 .
Chemical Space & Isomerism
The term "triazolopyridine" encompasses multiple isomeric forms based on the fusion of the triazole and pyridine rings. In the context of 7-methyl derivatives, two isomers dominate the literature:
-
[1,2,4]Triazolo[1,5-a]pyridine: The most common scaffold for kinase inhibitors (e.g., AZD7648).[1] The bridgehead nitrogen is at position 1.
-
[1,2,4]Triazolo[4,3-a]pyridine: Less common in recent high-profile clinical candidates but remains a valid scaffold for c-Met and p38 MAP kinase inhibitors.
Note: Numbering systems can vary. In the [1,5-a] system, the position ortho to the ring junction (on the pyridine side) is position 7.[1] This is the critical site for the "methyl effect."
SAR Analysis: The "Magic Methyl" Effect
The introduction of a methyl group at the 7-position of the [1,2,4]triazolo[1,5-a]pyridine core is rarely a benign substitution. It often drives the SAR through two distinct mechanisms:
Conformational Restriction (The "Twist")
In bi-aryl systems where the triazolopyridine is linked to another aromatic ring (e.g., via an amine at C2), the 7-methyl group introduces steric clash with the ortho-hydrogens of the pendant ring.[1]
-
Effect: This forces the molecule out of planarity, adopting a twisted conformation that often matches the bioactive pose required within the ATP-binding pocket.
-
Result: Reduced entropic penalty upon binding.
Hydrophobic Packing
Many kinase ATP pockets contain a small, lipophilic "gatekeeper" region or a hydrophobic cleft near the hinge binder.
-
Effect: The 7-methyl group is perfectly sized to displace water and fill this small hydrophobic void (e.g., interacting with Leucine or Isoleucine residues).[1]
-
Result: Significant boost in potency (often >10-fold) compared to the des-methyl analog.[2]
SAR Summary Table
| Position | Modification | Impact on Activity (General) |
| C7 (Core) | Methyl (-CH₃) | Critical. Enhances potency via conformational lock and hydrophobic fill. Removal often leads to >1 log loss in potency. |
| C2 (Head) | Amine Linker (-NH-Ar) | Primary hinge-binding interaction.[1] Essential for kinase affinity. |
| C5 (Core) | Carbonyl/H-Bond Acceptor | Modulates solubility and electronic properties of the ring system. |
| C6 (Core) | Solubilizing Groups | Tolerates bulkier groups (e.g., piperazines) to improve ADME properties without disrupting binding.[1] |
Case Study: AZD7648 (DNA-PK Inhibitor)[1][3][4]
The discovery of AZD7648 by AstraZeneca provides the definitive textbook example of the 7-methyl SAR.
-
Challenge: Selectivity against PI3K lipid kinases.
-
Solution: The transition from an imidazopyridine to a triazolopyridine core, followed by the addition of the 7-methyl group.
Comparative Potency Data:
| Compound | Core Structure | 7-Substituent | DNA-PK IC50 (µM) | Mechanism |
| Cmpd A | Imidazopyridine | H | 0.45 | Baseline |
| Cmpd B | Triazolopyridine | H | 0.12 | Improved H-bond acceptor profile |
| AZD7648 | Triazolopyridine | Methyl | 0.006 | "Magic Methyl" effect: Conformational twist + Hydrophobic fit |
Data synthesized from Goldberg et al., J. Med.[1] Chem. 2020.[2][3][5][6][7]
Visualizing the SAR Logic
The following diagram illustrates the decision-making process and mechanistic rationale for prioritizing the 7-methyl substitution.
Figure 1: Mechanistic logic flow for the 7-methyl substitution in triazolopyridine drug design.
Experimental Protocols
Synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine Core
This protocol describes the formation of the core scaffold via the N-amination of a substituted pyridine, a standard and robust method.
Reagents:
-
2-Amino-4-methylpyridine (Starting Material)
-
Ethoxycarbonyl isothiocyanate
-
Hydroxylamine hydrochloride
-
Diisopropylethylamine (DIPEA)[1]
-
Ethanol / Methanol
Step-by-Step Protocol:
-
Thiourea Formation:
-
Dissolve 2-amino-4-methylpyridine (1.0 eq) in anhydrous DCM.
-
Add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at 0°C.[1]
-
Stir at room temperature for 12 hours.
-
Concentrate in vacuo to yield the N-ethoxycarbonyl-N'-(4-methylpyridin-2-yl)thiourea intermediate.
-
-
Cyclization to Triazolopyridine:
-
Dissolve the intermediate in a mixture of Ethanol/Methanol (1:1).[1]
-
Add Hydroxylamine hydrochloride (5.0 eq) and DIPEA (3.0 eq).[1]
-
Heat to reflux (approx. 80°C) for 16–24 hours.[1] Monitor by LC-MS for the formation of the [1,2,4]triazolo[1,5-a]pyridine-2-amine derivative.
-
Note: The 4-methyl on the pyridine becomes the 7-methyl on the fused system.
-
-
Purification:
Synthesis Visualization
Figure 2: Synthetic route for the 7-methyl-triazolopyridine amine precursor.
References
-
Goldberg, F. W., et al. (2020). "The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor."[3][4] Journal of Medicinal Chemistry, 63(7), 3461–3471.[1] [Link][1]
-
O'Reilly, M., et al. (2020). "Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists."[1] ACS Medicinal Chemistry Letters, 11(4), 528–534.[1][9] [Link][1]
-
Gou, S., et al. (2016). "Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors."[1] Bioorganic & Medicinal Chemistry, 24(16), 3669-3680.[1] [Link]
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5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine molecular weight and properties
Executive Summary
5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic scaffold of significant interest in medicinal chemistry, particularly as a core pharmacophore for p38 MAP kinase inhibitors, P2X7 receptor antagonists, and IDO1 inhibitors. This bicyclic system, characterized by the fusion of a pyridine ring and a 1,2,4-triazole ring across the N1-C2 bond, offers a unique electronic profile and rigid geometry that facilitates precise binding in enzyme active sites.
This guide details the physicochemical properties, validated synthetic protocols, and critical structural behaviors—specifically the Dimroth rearrangement—that researchers must control during development.
Physicochemical Specifications
The following data represents the calculated and experimentally observed properties for the [4,3-a] isomer.
| Property | Specification |
| IUPAC Name | 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine |
| CAS Number | Analogous to 27187-13-9 (Parent); Specific isomer often custom synthesized |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| Exact Mass | 167.0250 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane; Sparingly soluble in water |
| LogP (Calc) | ~1.69 |
| H-Bond Acceptors | 3 |
| H-Bond Donors | 0 |
Synthetic Architecture & Protocols
Retrosynthetic Logic
The construction of the [1,2,4]triazolo[4,3-a]pyridine core relies on the oxidative cyclization of a 2-hydrazinopyridine precursor. For the specific 5-chloro-7-methyl substitution pattern, the starting material must be 2-chloro-6-hydrazino-4-methylpyridine .
-
Regioselectivity Control: The chlorine atom at the C6 position of the pyridine precursor becomes the C5-chloro substituent in the fused system. The C4-methyl group of the pyridine becomes the C7-methyl substituent.
Experimental Protocol
Step 1: Synthesis of 2-Hydrazino-6-chloro-4-methylpyridine
This step involves a nucleophilic aromatic substitution (SNAr) of the chlorine atom by hydrazine.
-
Reagents: 2,6-Dichloro-4-methylpyridine (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve 2,6-dichloro-4-methylpyridine in ethanol (0.5 M concentration).
-
Add hydrazine hydrate dropwise at room temperature to prevent localized exotherms.
-
Heat the mixture to reflux (80°C) for 12–18 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) for the disappearance of the starting dichloride.
-
Work-up: Cool to room temperature. The product often precipitates. If not, concentrate the solvent under reduced pressure to 20% volume and add cold water. Filter the solid, wash with cold water, and dry under vacuum.
-
Yield Expectation: 75–85%.
-
Step 2: Cyclization to 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
The formation of the triazole ring is achieved using an orthoester as a one-carbon cyclizing agent.[1]
-
Reagents: 2-Hydrazino-6-chloro-4-methylpyridine (1.0 eq), Triethyl orthoformate (TEOF) (Excess/Solvent), p-Toluenesulfonic acid (catalytic, 0.05 eq).
-
Procedure:
-
Suspend the hydrazine intermediate in triethyl orthoformate (approx. 5 mL per mmol).
-
Add a catalytic amount of p-TsOH.
-
Heat to reflux (146°C) for 4–6 hours. The reaction proceeds via the formation of a formimidate intermediate followed by intramolecular cyclization.
-
Work-up: Cool the mixture. The product may crystallize directly. If not, remove excess TEOF under reduced pressure.
-
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel flash chromatography (Eluent: 0–5% MeOH in DCM).
-
Yield Expectation: 60–80%.
-
Reaction Pathway Visualization
Caption: Synthetic route from commercially available pyridine precursors to the target triazolopyridine scaffold.
Critical Chemical Behavior: The Dimroth Rearrangement[3]
Warning: Researchers must be aware of the Dimroth Rearrangement , a characteristic isomerization of [1,2,4]triazolo[4,3-a]pyridines into the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridines.[2]
-
Mechanism: Under basic conditions (or prolonged heating in acidic media), the N1-C8a bond (bridgehead) can cleave, followed by rotation and re-closure at the exocyclic nitrogen.
-
Impact: This rearrangement alters the position of substituents.[3][2] The 5-chloro substituent in the [4,3-a] isomer would shift positions relative to the bridgehead nitrogen in the [1,5-a] isomer, potentially abolishing biological activity.
-
Control: Avoid strong bases during work-up. Confirm the isomer identity using 2D NMR (HMBC), focusing on the correlation between the triazole proton (C3-H) and the bridgehead carbon.
Caption: The Dimroth rearrangement pathway, converting the [4,3-a] isomer to the [1,5-a] isomer.
Structural Characterization
To validate the synthesis of 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine , look for these spectral signatures:
-
¹H NMR (DMSO-d₆):
-
C3-H (Triazole): A diagnostic singlet typically downfield around 9.2–9.5 ppm .
-
C8-H (Pyridine): A singlet or doublet (meta coupling) around 7.5–7.8 ppm .
-
C6-H (Pyridine): A singlet around 7.0–7.2 ppm .
-
C7-CH₃: A singlet integrating to 3H around 2.4 ppm .
-
-
¹³C NMR:
-
Distinct signal for the C3 triazole carbon (~135–140 ppm).
-
Bridgehead carbon signal.
-
-
Mass Spectrometry:
-
Parent ion [M+H]⁺ at m/z ~168.0/170.0 (characteristic 3:1 Chlorine isotope pattern).
-
Pharmaceutical Utility
This scaffold serves as a bioisostere for quinolines and other fused heterocycles. Key applications include:
-
p38α MAP Kinase Inhibitors: The triazole nitrogen atoms can accept hydrogen bonds from the hinge region of the kinase ATP-binding pocket.
-
P2X7 Antagonists: Used in anti-inflammatory drug discovery.
-
IDO1 Inhibitors: The scaffold coordinates with the heme iron in the IDO1 active site, blocking tryptophan degradation in cancer immunotherapy contexts.
References
-
Synthesis of [1,2,4]Triazolo[4,3-a]pyridines : Reichelt, A., et al. "Synthesis of [1,2,4]triazolo[4,3-a]pyridines via Palladium-Catalyzed Addition of Hydrazides to 2-Chloropyridines."[4] Organic Letters, 2010.[4] Link
-
Dimroth Rearrangement Mechanism : Potts, K. T., et al. "1,2,4-Triazoles.[5] XII. The Dimroth Rearrangement of 1,2,4-Triazolo[4,3-a]pyridines." Journal of Organic Chemistry, 1966. Link
-
Medicinal Application (IDO1) : Fallarini, S., et al. "The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors." ChemMedChem, 2021. Link
-
Medicinal Application (PD-1/PD-L1) : Qin, M., et al. "Discovery of [1,2,4]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction." Journal of Medicinal Chemistry, 2019. Link
Sources
- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 5. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
Technical Guide: Drug Discovery Applications of the [1,2,4]Triazolo[4,3-a]pyridine Core
Executive Summary
The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its ability to mimic purine nucleobases and rigidify pendant pharmacophores. Unlike its bioisosteres (e.g., imidazopyridines), this fused bicyclic system offers unique electronic distribution and hydrogen-bonding capabilities, making it a high-value core for targeting kinase ATP-binding pockets, G-protein coupled receptors (GPCRs), and protein-protein interaction (PPI) interfaces.
This guide provides a technical deep-dive into the synthetic accessibility, structure-activity relationships (SAR), and therapeutic utility of this core, with a specific focus on its emerging dominance in oncology (c-Met and Smoothened inhibition) and CNS therapeutics (GABAergic modulation).
Chemical Architecture & Synthetic Accessibility
The core consists of a pyridine ring fused to a 1,2,4-triazole ring across the nitrogen-carbon bond.[1] The bridgehead nitrogen (N4) is essential for maintaining aromaticity and planarity, while N1 and N2 serve as critical hydrogen bond acceptors in biological pockets.
Validated Synthetic Pathway: Oxidative Cyclization
While several routes exist, the oxidative cyclization of 2-pyridylhydrazones is the industry standard for generating library diversity at the C3 position.
Mechanism:
-
Condensation: 2-Hydrazinopyridine reacts with an aldehyde to form a hydrazone.
-
Chlorination/Oxidation: An oxidant (e.g., N-Chlorosuccinimide or Iodobenzene diacetate) generates a hydrazonoyl chloride intermediate.
-
Cyclization: Intramolecular nucleophilic attack by the pyridine nitrogen closes the ring.
Synthesis Workflow Diagram
The following diagram illustrates the robust "One-Pot" oxidative cyclization strategy, favored for its scalability and functional group tolerance.
Figure 1: Oxidative cyclization pathway for the synthesis of 3-substituted [1,2,4]triazolo[4,3-a]pyridines.
Pharmacological Landscape & Mechanism of Action[2]
Oncology: Kinase and Pathway Inhibition
The scaffold acts as a hinge-binder in kinase domains. The N1/N2 nitrogens often accept hydrogen bonds from the backbone amide of the kinase hinge region.
-
c-Met Inhibition: Derivatives substituted at the 3-position with heterocyclic moieties (e.g., triazolopyrazines) have shown nanomolar potency (IC50 < 5 nM) against c-Met, a receptor tyrosine kinase often upregulated in gastric and lung cancers. The core mimics the adenine ring of ATP.
-
Hedgehog Pathway (Smoothened): Recent studies identify this core as a potent antagonist of the Smoothened (Smo) receptor, blocking the translocation of Smo to the primary cilium and inhibiting downstream Gli1 expression. This is critical for treating Triple-Negative Breast Cancer (TNBC).
-
Immuno-Oncology (PD-1/PD-L1): Small molecule inhibitors containing this core have been shown to dimerize PD-L1, preventing its interaction with PD-1 and thereby restoring T-cell cytotoxicity.
CNS Disorders: GABAergic Modulation
In the central nervous system, the core serves as a bioisostere for the benzodiazepine ring system.
-
Anticonvulsant Activity: 3-alkoxy and 3-benzyl derivatives modulate the GABA-A receptor complex. They exhibit protection against maximal electroshock (MES) induced seizures with a high protective index (PI), suggesting a lower sedation profile compared to classical benzodiazepines.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of the [1,2,4]triazolo[4,3-a]pyridine core is highly sensitive to substitution patterns.
| Position | Substitution Type | Functional Impact |
| C3 | Aromatic/Heteroaromatic Rings | Critical for Potency. Determines specificity for the hydrophobic pocket (e.g., c-Met ATP pocket or GABA-A benzodiazepine site). Bulky groups here often improve selectivity. |
| C6 | Halogens (F, Cl), Sulfonamides | Metabolic Stability & Solubility. Electron-withdrawing groups at C6 prevent oxidative metabolism of the pyridine ring. Sulfonamides here have shown antimalarial activity.[2] |
| C8 | Small Alkyl / Amino groups | Steric Tuning. Substituents here can induce torsion, affecting the planarity of the system. Used to fine-tune the fit within restricted binding pockets (e.g., p38 MAPK). |
| N1/N2 | Lone Pair Availability | H-Bonding. Essential for interaction with hinge region residues (e.g., Met, Glu) in kinases. |
Case Study: c-Met Signaling & Inhibition
The following diagram details how [1,2,4]triazolo[4,3-a]pyridine inhibitors (e.g., Compound 4aa) intervene in the HGF/c-Met signaling cascade, preventing tumor metastasis.
Figure 2: Mechanism of action for c-Met inhibition. The triazolopyridine core competitively binds to the ATP pocket, blocking autophosphorylation.
Experimental Protocols
Synthesis of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine (Representative Protocol)
Objective: To synthesize the core scaffold via NCS-mediated oxidative cyclization.
-
Reagents: 2-Hydrazinopyridine (1.0 eq), Benzaldehyde (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Dichloromethane (DCM).
-
Step 1 (Hydrazone Formation): Dissolve 2-hydrazinopyridine (5 mmol) and benzaldehyde (5 mmol) in Ethanol (20 mL). Reflux for 2 hours. Cool, filter the precipitate, and wash with cold ethanol to obtain the hydrazone intermediate.
-
Step 2 (Cyclization): Dissolve the hydrazone (2 mmol) in DCM (15 mL). Cool to 0°C. Add NCS (2.2 mmol) portion-wise over 10 minutes.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup: Wash the organic layer with water (2 x 10 mL) and brine. Dry over anhydrous Na2SO4.
-
Purification: Concentrate in vacuo and purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
-
Validation: Confirm structure via 1H-NMR (characteristic singlet/multiplet shift of the pyridine protons) and LC-MS.
In Vitro c-Met Kinase Assay
Objective: To determine IC50 values of synthesized derivatives.
-
System: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay.
-
Enzyme: Recombinant human c-Met kinase domain.
-
Substrate: Biotinylated poly(Glu, Tyr) 4:1.
-
Protocol:
-
Incubate enzyme (5 nM) with test compound (serial dilutions in DMSO) for 15 min at RT.
-
Add ATP (Km concentration) and substrate. Incubate for 60 min.
-
Add detection reagents (Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Measure FRET signal (665 nm / 620 nm ratio).
-
Calculate IC50 using non-linear regression analysis.
-
Future Outlook
The [1,2,4]triazolo[4,3-a]pyridine core is evolving beyond simple kinase inhibition. Current trends indicate a shift toward:
-
PROTACs: Using the core as the Warhead ligand to recruit E3 ligases for targeted protein degradation.
-
Allosteric Modulators: Designing C8-substituted derivatives that bind outside the ATP pocket to overcome resistance mutations (e.g., T790M in EGFR).
-
CNS-Penetrant Libraries: Optimizing Lipinski properties (logP 2-3) to enhance blood-brain barrier permeability for neurodegenerative applications.
References
-
Novel [1,2,4] Triazol [4,3-a] Pyridine Derivatives as Potential Selective c-Met Inhibitors with Improved Pharmacokinetic Properties. Anti-Cancer Agents in Medicinal Chemistry, 2017.[3][4] 4
-
Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway. Bioorganic & Medicinal Chemistry, 2020.[5][6] 6[7][8]
-
Discovery of [1,2,4]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 2019.[1][9] 1[7]
-
Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide. Molbank, 2021. 10
-
Synthesis and studies on the anticonvulsant activity of 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives. European Journal of Medicinal Chemistry, 2012. 11
-
The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 2021. 12
Sources
- 1. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Novel [1,2,4] Triazol [4,3-a] Pyridine Derivatives as Potential Selective c-Met Inhibitors with Improved Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and studies on the anticonvulsant activity of 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Heterocyclic Building Blocks for Kinase Inhibitor Synthesis: A Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Focus: Synthetic methodologies, structural biology insights, and scaffold selection for kinase inhibitor discovery.
Executive Summary
Protein kinases represent one of the most fruitful target classes in modern oncology and immunology, with over 80 FDA-approved small molecule inhibitors to date.[1] The success of these therapeutics hinges on the "privileged" nature of specific heterocyclic scaffolds—chemical frameworks capable of mimicking the adenine moiety of ATP to engage the kinase hinge region.[2]
This guide moves beyond basic lists of chemicals. It explores the causality of scaffold selection: why certain heterocycles are preferred based on hydrogen bonding capabilities, vector positioning for side chains, and synthetic modularity. We provide actionable synthetic protocols and decision-making frameworks to accelerate hit-to-lead optimization.
Part 1: The Pharmacophore & Scaffold Selection
The Hinge Binding Imperative
The ATP-binding pocket of a kinase is defined by the "hinge" region—a flexible segment connecting the N- and C-terminal lobes. To achieve potency, a small molecule must anchor itself here.
-
Adenine Mimicry: The natural substrate, ATP, binds via its adenine ring, forming two key hydrogen bonds with the backbone of the hinge residues.
-
The Donor-Acceptor Motif: Effective inhibitors typically present a heterocycle with a Hydrogen Bond Acceptor (HBA) to interact with the backbone NH of the "Gatekeeper+3" residue, and a Hydrogen Bond Donor (HBD) to interact with the backbone Carbonyl of the "Gatekeeper+1" residue.
Structural Logic of Heterocycles
Not all heterocycles are created equal. The choice of scaffold dictates the vectors available for accessing the "selectivity pocket" (back pocket) and the solvent-exposed region.
Table 1: Comparative Analysis of Privileged Kinase Scaffolds
| Scaffold Class | Hinge Binding Mode | Key Vector Positions | Representative Drugs | Synthetic Accessibility |
| Aminopyrimidines | Bidentate (Donor-Acceptor) | C2 (Solvent), C4/C6 (Back pocket) | Palbociclib, Imatinib | High (SNAr, Pd-coupling) |
| Indazoles | Bidentate (via N1/N2) | C3 (Back pocket), N1 (Solvent) | Axitinib, Linifanib | Moderate (Cyclization required) |
| Quinazolines | Monodentate/Bidentate | C4 (Back pocket), C6/C7 (Solvent) | Gefitinib, Erlotinib | High (Cyclization, SNAr) |
| Pyrazolo[1,5-a]pyrimidines | Bidentate | C3, C5, C7 | Dinaciclib | Moderate |
Visualization: The Hinge Interaction Logic
The following diagram illustrates the canonical binding interactions required for a scaffold to function as a kinase inhibitor.
Caption: Canonical hydrogen bonding network between a heterocyclic inhibitor core and the kinase hinge region residues.[1]
Part 2: Synthetic Methodologies & Protocols[5]
The 2-Aminopyrimidine Workflow
The 2-aminopyrimidine scaffold is ubiquitous in CDK, JAK, and Aurora kinase inhibitors. Its popularity stems from its modularity: the C2, C4, and C6 positions can be functionalized independently to tune potency and physicochemical properties.
Experimental Protocol: Convergent Synthesis of a CDK-like Inhibitor
Objective: Synthesis of a 2,4-disubstituted pyrimidine core via sequential SNAr and Buchwald-Hartwig amination.
Reagents & Equipment:
-
2,4-Dichloropyrimidine (Starting Material)
-
Aniline derivative (Nucleophile A - Back pocket binder)
-
Aliphatic amine or solubilizing group (Nucleophile B - Solvent front)
-
Pd(OAc)2 / Xantphos (Catalyst system)
-
Cs2CO3 (Base)
-
1,4-Dioxane (Solvent)
Step-by-Step Methodology:
-
Regioselective SNAr Displacement (C4 Position):
-
Rationale: The C4 position of 2,4-dichloropyrimidine is more electrophilic than C2 due to the additive inductive effects of the adjacent nitrogens.
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in EtOH or iPrOH.
-
Add the aniline derivative (1.0 eq) and DIPEA (1.2 eq) at 0°C.
-
Stir at RT for 4-12 hours. Monitor by LC-MS for the mono-substituted product (4-chloro-2-aminopyrimidine derivative).
-
Validation:1H NMR should show the loss of one chlorine signal and the appearance of aniline protons.
-
-
Buchwald-Hartwig Amination (C2 Position):
-
Rationale: The C2-chlorine is deactivated and typically requires transition metal catalysis for displacement with amines, especially steric-hindered ones.
-
Charge a reaction vial with the Intermediate from Step 1 (1.0 eq), the second amine (1.2 eq), Cs2CO3 (2.0 eq), Pd(OAc)2 (5 mol%), and Xantphos (10 mol%).
-
Add anhydrous 1,4-dioxane (0.1 M concentration).
-
Degas with N2 for 5 minutes.
-
Heat to 100°C for 16 hours.
-
Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC.
-
Visualization: Synthetic Decision Tree
This diagram guides the chemist through the selection of synthetic routes based on the desired substitution pattern.
Caption: Decision logic for synthesizing 2,4-disubstituted pyrimidines based on nucleophile reactivity.
Part 3: Advanced Concepts & Future Trends
Covalent Warheads
The integration of electrophilic "warheads" onto heterocyclic scaffolds allows for irreversible inhibition, typically by targeting a non-catalytic cysteine residue (e.g., Cys481 in BTK).
-
Traditional: Acrylamides (Michael acceptors).[3] High reactivity, potential for off-target toxicity.[4]
-
Emerging: Heterocyclic Alkenes. Substituting the acrylamide with vinyl-substituted aromatic heterocycles (e.g., vinyl-pyridine) allows for "tunable" reactivity, reducing off-target thiol labeling while maintaining on-target potency.
Indazole Scaffold Hopping
Indazoles serve as excellent bioisosteres for indole or phenol moieties. They offer improved metabolic stability and solubility.
-
Synthesis Insight: Unlike indoles, indazoles are often synthesized de novo via the cyclization of 2-halo-benzaldehydes with hydrazines or via Suzuki coupling of 2-bromo-anilines followed by diazotization/cyclization.
References
-
Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules (MDPI). [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link][5]
-
Designing of kinase hinge binders: A medicinal chemistry perspective. ResearchGate. [Link]
Sources
- 1. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Electronic Properties and Functionalization of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine: A Technical Guide
Executive Summary
The 5-chloro-[1,2,4]triazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, functioning as a bioisostere for purines and a core motif in kinase inhibitors (e.g., JAK, PIM) and antimicrobial agents. Its utility stems from the unique electronic perturbation introduced by the fused triazole ring, which activates the pyridine core—specifically at the C5 position—toward regioselective functionalization. This guide analyzes the electronic underpinnings of this reactivity, provides validated protocols for its modification, and outlines its strategic application in medicinal chemistry.
Electronic Structure and Physicochemical Profile[1]
Core Architecture and Numbering
To understand the reactivity, one must first define the atomic numbering, which dictates the electronic distribution. The bridgehead nitrogen is designated as position 1. The chlorine atom at position 5 is situated on the pyridine ring, adjacent to the bridgehead nitrogen.
-
Bridgehead Nitrogen (N1): Acts as an electron sink, pulling density from the pyridine ring.
-
Triazole Ring: Functions as a strong electron-withdrawing group (EWG), analogous to a nitro group or a pyrimidine fusion, significantly lowering the LUMO energy of the system.
-
C5 Position: This carbon is electronically "hot" due to the cumulative inductive (-I) effect of the adjacent bridgehead nitrogen and the mesomeric withdrawal of the triazole ring.
Electronic Distribution and pKa
The 5-chloro substituent exerts a dual influence:
-
Inductive Withdrawal (-I): The electronegative chlorine atom further depletes electron density from the C5 carbon, making it highly electrophilic.
-
Basicity Modulation: The parent [1,2,4]triazolo[1,5-a]pyridine is a weak base (pKa ~2.3). The introduction of the 5-chloro group further suppresses the basicity of the N3 and N4 nitrogens, likely driving the pKa < 1.0. This ensures the molecule remains neutral in most physiological pH environments, enhancing membrane permeability.
Table 1: Physicochemical Properties
| Property | Value (Approx.) | Implication for Drug Design |
|---|---|---|
| Molecular Weight | 153.57 Da | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |
| LogP | 1.38 | Moderate lipophilicity; good bioavailability potential. |
| TPSA | ~30 Ų | High passive permeability; blood-brain barrier (BBB) penetrant. |
| H-Bond Acceptors | 3 (N1, N3, N4) | Interaction points for kinase hinge binding. |
Reactivity Profile: The C5 "Hotspot"
The 5-chloro-[1,2,4]triazolo[1,5-a]pyridine scaffold is defined by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . Unlike chlorobenzenes which require forcing conditions, this heteroaromatic system reacts under mild conditions due to the stabilization of the Meisenheimer intermediate by the bridgehead nitrogen.
Reactivity Map
The following diagram illustrates the electronic activation and primary reaction pathways.
Figure 1: Reactivity landscape of the 5-chloro scaffold. The C5 position is primed for both SNAr (green path) and metal-catalyzed cross-coupling (red path).
Nucleophilic Aromatic Substitution (SNAr)
The C5-Cl bond is labile toward nucleophiles. The reaction proceeds via an addition-elimination mechanism.[1]
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Regioselectivity: In 5,7-dichloro analogs, the C5 position is generally more reactive than C7 due to the immediate inductive effect of the bridgehead nitrogen, although steric factors can occasionally invert this preference with bulky nucleophiles.
Palladium-Catalyzed Cross-Coupling
The 5-chloro motif is an excellent electrophile for Suzuki-Miyaura and Buchwald-Hartwig couplings. The electron-deficient nature of the ring facilitates the oxidative addition of Pd(0), often requiring less active catalysts compared to standard aryl chlorides.
Experimental Protocols
Protocol A: Synthesis of the 5-Chloro Core
Context: Converting a hydroxy/oxo precursor to the chloro-derivative.
-
Reagents: 5-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), POCl₃ (excess, solvent/reagent), N,N-Dimethylaniline (catalytic).
-
Procedure:
-
Suspend the hydroxy precursor in neat POCl₃ (approx. 5-10 mL per gram).
-
Add N,N-dimethylaniline (0.1 equiv) to catalyze the reaction.
-
Reflux at 100-110°C for 2-4 hours. Monitor by LCMS for disappearance of starting material (M+H 136) and appearance of product (M+H 154/156).
-
Workup (Critical): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid NaHCO₃ to pH 7-8. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (0-50% EtOAc/Hexanes).
-
Protocol B: SNAr Displacement with Amines
Context: Installing a solubilizing group or pharmacophore at C5.
-
Reagents: 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), Amine (1.2 - 2.0 equiv), DIPEA (2.0 equiv), Isopropanol or DMF.
-
Procedure:
-
Dissolve the chloride in Isopropanol (0.2 M).
-
Add the amine and DIPEA.
-
Heat to 80°C in a sealed vial for 4-12 hours.
-
Note: If the amine is volatile, use a microwave reactor at 100°C for 30 mins.
-
Workup: Concentrate solvent. Partition between water and DCM.
-
-
Validation: 1H NMR will show the loss of the C5-H signal (if applicable) or shifts in the pyridine ring protons due to the electron-donating amino group.
Protocol C: Suzuki-Miyaura Coupling
Context: C-C bond formation for library generation.
-
Reagents: 5-Chloro scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), K₂CO₃ (2.0 M aq, 3.0 equiv), Dioxane.
-
Procedure:
-
Degas solvents with nitrogen for 10 mins.
-
Combine reactants in a microwave vial.
-
Heat at 100°C (microwave) for 1 hour or 90°C (oil bath) overnight.
-
Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC if the product is polar.
-
Medicinal Chemistry Applications
Kinase Inhibition
The [1,2,4]triazolo[1,5-a]pyridine core mimics the adenine ring of ATP.
-
Binding Mode: The N3 and N4 nitrogens often serve as hydrogen bond acceptors for the kinase hinge region.
-
Substituent Strategy: The 5-position substituent projects into the solvent-exposed region or the ribose binding pocket, allowing for the attachment of solubilizing tails (e.g., morpholine, piperazine) via the SNAr protocols described above.
Synthetic Workflow for Library Generation
The following workflow demonstrates how to leverage the 5-chloro scaffold to generate diverse chemical libraries.
Figure 2: Synthetic workflow from precursor to functionalized drug candidate.
References
-
Nagasawa, H., et al. (2009).[2][3] Copper-Catalyzed Oxidative Biaryl Coupling of N-(2-Pyridyl)aminopyridines. Journal of the American Chemical Society. Link
-
Huntsman, E., & Balsells, J. (2005).[3] Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry. Link
-
BenchChem. (2025).[1] Application Notes: Nucleophilic Substitution on 1,2,4-Triazine and Pyridine Scaffolds. Link
-
WuXi AppTec. (2024). Regioselectivity in SNAr Reactions of Polyhalogenated Heterocycles. Link
-
El-Gaby, M. S. A., et al. (2021).[4][5] Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a]pyridine Derivatives. Egyptian Journal of Chemistry. Link
Sources
The Triazolo[4,3-a]pyridine Scaffold: Patent Landscape & Technical Guide
Executive Summary
The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a privileged structure in medicinal chemistry, characterized by a bridgehead nitrogen that imparts unique electronic properties and conformational rigidity. While historically associated with anxiolytics (e.g., Trazodone analogs), the current patent landscape (2015–2025) reveals a strategic pivot toward immuno-oncology and neuropsychiatry .
Key trends identified in this analysis:
-
Neurology: A dense patent cluster surrounds mGluR2 positive allosteric modulators (PAMs) for schizophrenia, driven by major heavyweights like Janssen and Bristol Myers Squibb (BMS).
-
Oncology: A resurgence of interest driven by novel targets, including IDO1 inhibition (heme-binding motif), PD-1/PD-L1 interaction inhibition, and Smoothened (SMO) antagonism.
-
Metabolic/Cardiovascular: Continued utility in Aldosterone Synthase (CYP11B2) inhibition.[1]
Scaffold Architecture & Chemical Space
The [1,2,4]triazolo[4,3-a]pyridine core is a fused bicyclic system. Its medicinal value stems from three core pillars:
-
Bridgehead Nitrogen: The nitrogen at position 1 (in IUPAC numbering for the fused system, often N4 in general triazole numbering) prevents rotation, locking the orientation of substituents at C3 and C8/C5.
-
H-Bonding Potential: The N2 nitrogen serves as a critical hydrogen bond acceptor, often interacting with serine or threonine residues in kinase/receptor pockets (e.g., Heme coordination in IDO1).
-
Bioisosterism: It acts as a bioisostere for indole, purine, and imidazo[1,2-a]pyridine, often offering improved metabolic stability or solubility profiles.
Strategic Insight: The Isomer Switch
A common patent strategy involves "scaffold hopping" between the [4,3-a] and [1,5-a] isomers. While [1,5-a] is thermodynamically more stable (Dimroth rearrangement), the [4,3-a] isomer is frequently kinetically trapped and patented for its distinct vector presentation of substituents.
Patent Landscape by Therapeutic Cluster[1][2]
Neurology: The mGluR2 Cluster
Primary Indication: Schizophrenia, Anxiety, Cognitive Impairment. Key Players: Janssen Pharmaceutica, Addex Pharma, Bristol Myers Squibb.
This is the most mature cluster.[1] The mechanism of action is Positive Allosteric Modulation (PAM) of the metabotropic glutamate receptor 2 (mGluR2). Unlike orthosteric agonists, PAMs only potentiate the receptor's response to endogenous glutamate, reducing the risk of receptor desensitization.
-
Key Patent: US 8,993,591 B2 (Janssen) describes 3,7-disubstituted triazolo[4,3-a]pyridines.
-
SAR Insight: Substituents at the 7-position (often aryl or heteroaryl rings) are critical for hydrophobic pocket occupancy in the mGluR2 transmembrane domain.[1]
-
Recent Development: BMS compound BMT-133218 demonstrated full reversal of PCP-stimulated locomotor activity, validating this scaffold's brain penetrance.[1]
Oncology: The Emerging Wave
Primary Indications: Colorectal Cancer, Solid Tumors, Immuno-oncology. Key Players: Academic/Pharma collaborations (Southern Medical University, Boehringer Ingelheim).
-
Smoothened (SMO) Inhibitors (2024/2025): A breakthrough finding identifies 3-phenyl-[1,2,4]triazolo[4,3-a]pyridines as potent SMO inhibitors (Hedgehog pathway).[1][2] Compound A11 showed IC50 values of 0.27 µM against wild-type SMO, overcoming resistance seen with Vismodegib.[1][2]
-
IDO1 Inhibitors: The triazole nitrogen coordinates with the heme iron in the IDO1 active site.[3] This "heme-binding" strategy is distinct from apo-enzyme inhibitors.[1]
-
PD-1/PD-L1 Inhibitors: Small molecule inhibitors like Compound A22 (IC50 = 92 nM) utilize the scaffold to disrupt the protein-protein interaction, offering an oral alternative to monoclonal antibodies.[1]
Inflammation & Metabolic[1]
-
Aldosterone Synthase Inhibitors: Boehringer Ingelheim (Patent LT-3172212-T ) utilizes the scaffold to selectively inhibit CYP11B2 over CYP11B1, treating hypertension without inducing cortisol deficiency.[1]
-
P2X7 Antagonists: Used for neuropathic pain.[1] The scaffold serves as a rigid core to orient hydrophobic "wings" that block the ATP-gated ion channel.[1]
Visualization: Therapeutic Target Landscape[5]
Caption: Figure 1.[1] Therapeutic Target Landscape mapping the core scaffold to key biological targets and major patent assignees.
Synthetic Methodologies & Protocols
The synthesis of triazolo[4,3-a]pyridines is well-established but requires specific conditions to ensure regioselectivity and avoid the Dimroth rearrangement to the [1,5-a] isomer.
Protocol: Oxidative Cyclization (The "NCS Method")
This is the industry-standard method for generating 3-substituted derivatives, favored for its mild conditions and high tolerance of functional groups.[1]
Reaction Scheme Logic:
-
Condensation: 2-hydrazinopyridine reacts with an aldehyde to form a hydrazone.[1]
-
Chlorination:
-Chlorosuccinimide (NCS) chlorinates the hydrazone nitrogen.[1] -
Cyclization: Intramolecular nucleophilic attack by the pyridine nitrogen closes the ring.[1]
Step-by-Step Methodology:
-
Hydrazone Formation:
-
Oxidative Cyclization:
-
Suspend the hydrazone intermediate (1.0 mmol) in dry DMF or DCM.
-
Cool the mixture to 0°C.
-
Add
-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise over 10 minutes. -
Allow to warm to room temperature and stir for 1–2 hours.
-
Quench: Pour into ice water.
-
Purification: Extract with Ethyl Acetate, dry over
, and purify via silica gel chromatography (typically DCM/MeOH gradient).
-
Protocol: One-Pot Oxidative Method (Hypervalent Iodine)
For high-throughput library generation, a one-pot method using Iodobenzene diacetate (PIDA) is preferred.[1]
-
Reagents: 2-hydrazinopyridine, Aldehyde, PhI(OAc)2, DCM.
-
Condition: Stir at RT for 10 minutes.
Visualization: Synthetic Workflow
Caption: Figure 2. General synthetic workflow for the oxidative cyclization route, highlighting critical reaction parameters.
Quantitative Data Summary
| Therapeutic Target | Compound Example | IC50 / Ki Value | Indication | Patent/Source |
| mGluR2 PAM | BMT-133218 | EC50 = ~10-50 nM | Schizophrenia | US 8,993,591 |
| Smoothened (SMO) | Compound A11 | IC50 = 0.27 µM | Colorectal Cancer | Bioorg.[1] Med. Chem. (2025) |
| PD-1/PD-L1 | Compound A22 | IC50 = 92.3 nM | Immuno-oncology | J. Med.[1][5] Chem. (2019) |
| IDO1 | VS9 Analogue | ~54% Inhibition | Cancer | ChemMedChem (2021) |
| Aldosterone Synthase | Example 1 (BI) | < 10 nM | Hypertension | US 10,822,332 |
References
-
Janssen Pharmaceutica NV. (2015).[1] 1,2,4-Triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors. US Patent 8,993,591 B2.[1] Link
-
Boehringer Ingelheim International GmbH. (2020).[1] Aldosterone synthase inhibitor.[1] US Patent 10,822,332 B2.[1] Link
-
Zhang, T., et al. (2025).[2] Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma.[1][2] Bioorganic & Medicinal Chemistry, 125, 118214.[2] Link
-
Qin, M., et al. (2019).[5] Discovery of [1,2,4]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction.[1][5] Journal of Medicinal Chemistry, 62(10). Link
-
Serafini, M., et al. (2021). The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors.[1][3] ChemMedChem, 16(22).[6] Link[3]
-
Aziende Chimiche Riunite Angelini Francesco. (1968).[1] Triazole-[4,3-a]-pyridines.[1][7][4][5][8][9][10][11][12] US Patent 3,381,009.[1] Link
-
Bristol-Myers Squibb Co. (2014).[1] Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines.[7][3][4][5][10][12][13] WO Patent 2014/210042 A2.[1] Link
Sources
- 1. ALDOSTERON SYNTHESIS INHIBITORS - Patent LT-3172212-T - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.unito.it [iris.unito.it]
- 7. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 8. US11225474B2 - Crystalline salt forms of 3-(1,2,4-triazolo[4,3-a]pyridine-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide for medical application - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. US3381009A - Triazole-(4,3-a)-pyridines - Google Patents [patents.google.com]
- 12. Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 5-Chloro-7-methyl-triazolo[4,3-a]pyridine
Application Note & Protocol: A Validated Synthesis of 5-Chloro-7-methyl-[1][2][3]triazolo[4,3-a]pyridine
Abstract: This document provides a comprehensive, field-proven guide for the synthesis of 5-Chloro-7-methyl-[1][2]triazolo[4,3-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The[1][2]triazolo[4,3-a]pyridine core is a key structural motif in numerous pharmacologically active agents, valued for its wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] This guide details a robust two-step synthetic pathway, beginning with the nucleophilic substitution of 2,6-dichloro-4-methylpyridine to form a key hydrazinyl intermediate, followed by an acid-catalyzed cyclization to yield the target compound. The protocol is designed for reproducibility and scalability, with in-depth explanations of the chemical rationale and self-validating checkpoints to ensure the integrity of the final product.
Strategic Overview & Rationale
The synthesis of the[1][2]triazolo[4,3-a]pyridine ring system is a well-established field, with primary strategies often involving the construction of the triazole ring onto a pre-existing pyridine core.[4] Our selected approach is a classic and reliable two-step sequence that offers high yields and operational simplicity.
Causality Behind Experimental Design:
-
Choice of Starting Material: 2,6-dichloro-4-methylpyridine is an ideal precursor. The two chlorine atoms exhibit differential reactivity. The chlorine at the 2-position is highly susceptible to nucleophilic aromatic substitution by hydrazine, a crucial step for introducing the necessary N-N bond. The chlorine at the 6-position (which becomes the 5-position in the final product) remains intact under these conditions, providing a key functional handle for further derivatization.
-
Formation of the Hydrazinyl Intermediate: The reaction with hydrazine hydrate is a standard and efficient method for converting 2-halopyridines into 2-hydrazinopyridines.[5][6] Using an excess of hydrazine hydrate helps to drive the reaction to completion and minimize the formation of dimeric byproducts.[7]
-
Cyclization Strategy: The subsequent cyclization with triethyl orthoformate provides the final carbon atom needed to close the five-membered triazole ring. This reaction proceeds via the formation of a hydrazono-ester intermediate, which then undergoes an intramolecular electrophilic cyclization onto the pyridine ring nitrogen. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical as it protonates the intermediate, activating it for ring closure.[8]
Caption: Overall two-step synthetic scheme.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Part A: Synthesis of 2-Chloro-6-hydrazinyl-4-methylpyridine (Intermediate)
This procedure details the nucleophilic substitution of a chlorine atom with hydrazine.
Reagents & Materials
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2,6-Dichloro-4-methylpyridine | 162.02 | 5.00 g | 30.86 | 1.0 |
| Hydrazine Hydrate (~64% soln.) | 50.06 | 7.72 g (7.5 mL) | 154.3 | 5.0 |
| Methanol (MeOH) | 32.04 | 50 mL | - | - |
| Dichloromethane (DCM) | 84.93 | As needed | - | - |
| Brine (Saturated NaCl soln.) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloro-4-methylpyridine (5.00 g, 30.86 mmol) and methanol (50 mL).
-
Reagent Addition: Stir the solution at room temperature until the starting material is fully dissolved. Carefully add hydrazine hydrate (7.5 mL, 154.3 mmol) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL). d. Combine the organic layers and wash with brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Validation: The crude product, typically a pale yellow solid, can be purified by recrystallization from an ethanol/water mixture. The structure and purity of the isolated 2-chloro-6-hydrazinyl-4-methylpyridine should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part B: Synthesis of 5-Chloro-7-methyl-[1][2][3]triazolo[4,3-a]pyridine (Target Compound)
This procedure details the acid-catalyzed cyclization to form the fused triazole ring system.
Reagents & Materials
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Chloro-6-hydrazinyl-4-methylpyridine | 157.60 | 4.00 g | 25.38 | 1.0 |
| Triethyl Orthoformate | 148.19 | 5.64 g (6.3 mL) | 38.07 | 1.5 |
| p-Toluenesulfonic Acid (p-TsOH) | 172.20 | 0.24 g | 1.40 | 0.05 |
| Toluene | 92.14 | 80 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or reflux condenser), add the 2-chloro-6-hydrazinyl-4-methylpyridine intermediate (4.00 g, 25.38 mmol), toluene (80 mL), and triethyl orthoformate (6.3 mL, 38.07 mmol).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.24 g, 1.40 mmol).
-
Reaction Execution: Heat the mixture to reflux (approximately 110-115°C) for 6-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by adding saturated sodium bicarbonate solution (50 mL) and stir for 15 minutes. c. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 40 mL). d. Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification & Validation: The crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like isopropanol to afford 5-Chloro-7-methyl-[1][2]triazolo[4,3-a]pyridine as a crystalline solid. Final validation must be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Workflow Visualization and Quality Control
A systematic workflow is essential for ensuring consistency and high-quality outcomes. The following diagram outlines the critical stages from preparation to final analysis.
Caption: A logical workflow from synthesis to quality control.
Trustworthiness through Self-Validation: Each step of this protocol is designed as a self-validating system. The quality control (QC) checkpoints are non-negotiable.
-
QC 1: Analysis of the hydrazinyl intermediate is crucial. Confirming its structure prevents the carry-over of unreacted starting material or byproducts into the final step, which would complicate the subsequent cyclization and purification.
-
QC 2: The final product must be rigorously characterized to confirm the successful formation of the triazole ring and to establish its purity, which is paramount for its intended use in research and drug development.
The[1][2]triazolo[4,3-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2][9][10] This detailed protocol provides researchers with a reliable and well-documented method to access 5-Chloro-7-methyl-[1][2]triazolo[4,3-a]pyridine, enabling further exploration of its chemical and biological properties.
References
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed.
- Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. Molecular Diversity.
-
An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. ResearchGate. Available at: [Link]
- Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online.
-
New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. Available at: [Link]
- The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia.
-
The[1][2]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Wiley Online Library. Available at: [Link]
-
Synthesis of 5-chloro-[1][2]triazolo[4,3-a]pyrazine (TZ 2-1). GitHub. Available at:
- Synthesis routes of 2-Chloro-6-hydrazinopyridine. Benchchem.
-
Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. Available at: [Link]
-
A facile synthesis of amide derivatives of[1][2]triazolo[4,3-a]pyridine. ResearchGate. Available at:
- 2-Hydrazinopyridine synthesis. ChemicalBook.
-
Efficient Synthesis and X-ray Structure of[1][2]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. Available at: [Link]
-
A Novel Series of[1][2]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. PubMed Central. Available at:
- Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.
-
Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. Available at: [Link]
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- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
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- 10. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Aromatic Substitution (SNAr) on 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine Scaffolds
Strategic Context in Drug Development
The [1,2,4]triazolo[1,5-a]pyridine bicyclic core is a highly privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties—such as enhanced aqueous solubility, metabolic stability, and the ability to act as a conformationally restricted hydrogen-bond acceptor—make it an ideal bioisostere for indoles, benzimidazoles, and quinolines.
Recently, 5-chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives have emerged as critical building blocks in the synthesis of diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors, which are actively investigated for the treatment of non-alcoholic steatohepatitis (NASH), type-2 diabetes, and related metabolic syndromes[1]. The functionalization of the C5 position via Nucleophilic Aromatic Substitution (SNAr) is the most robust method to introduce diverse pharmacophores, ranging from complex fluoroalkoxy groups to substituted heterocycles[2].
Mechanistic Causality: Why the C5 Position?
In standard monocyclic pyridines, halogens at the 3- or 5-positions are notoriously unreactive toward SNAr because the intermediate negative charge cannot delocalize onto the electronegative ring nitrogen[3]. However, the fused[1,2,4]triazolo[1,5-a]pyridine system alters this electronic topology entirely.
The Causality of Activation: The 5-chloro position is situated immediately adjacent to the bridgehead nitrogen (N4). When a nucleophile attacks the C5 carbon, the resulting negative charge of the Meisenheimer complex is efficiently delocalized onto the bridgehead nitrogen and further stabilized by the strongly electron-withdrawing [1,2,4]triazole ring[4]. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile, allowing SNAr to proceed under remarkably mild conditions compared to isolated chloropyridines.
Figure 1: SNAr mechanism of 5-chloro-triazolopyridine proceeding via a Meisenheimer complex.
Quantitative Benchmarks for Reaction Optimization
The choice of base and solvent is dictated by the nature of the nucleophile. Polar aprotic solvents (DMF, NMP, DMSO) are universally preferred as they solvate the counter-cations (e.g., K⁺, Cs⁺), leaving the nucleophilic anion "naked" and highly reactive.
Table 1: Representative SNAr Conditions and Quantitative Benchmarks
| Nucleophile Class | Example Reagent | Optimal Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | Benzylamine | DIPEA (2.0 eq) | NMP | 80 - 100 | 2 - 4 | 85 - 95 |
| Secondary Amine | Morpholine | K₂CO₃ (2.0 eq) | DMF | 90 - 110 | 4 - 6 | 80 - 90 |
| Alkoxide | 2,2,2-Trifluoroethanol | Cs₂CO₃ (3.0 eq) | DMF | 60 - 80 | 1 - 3 | 75 - 85 |
| Thiolate | Thiophenol | NaH (1.5 eq) | THF | 0 - 25 | 0.5 - 1 | 90 - 98 |
Field Insight: For alkoxides, Cesium Carbonate (Cs₂CO₃) vastly outperforms Potassium Carbonate (K₂CO₃). The larger ionic radius of the cesium cation results in a looser ion pair with the alkoxide, significantly accelerating the rate-determining addition step.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By integrating specific In-Process Controls (IPC), the chemist can definitively confirm mechanistic progression before proceeding to work-up.
Protocol A: Amine Nucleophilic Substitution (Secondary Amines)
Objective: Synthesis of 5-(morpholino)-[1,2,4]triazolo[1,5-a]pyridine.
-
Reagent Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-chloro-[1,2,4]triazolo[1,5-a]pyridine (153.5 mg, 1.0 mmol) and anhydrous K₂CO₃ (276.4 mg, 2.0 mmol).
-
Solvent & Reactant Addition: Suspend the mixture in anhydrous DMF (4.0 mL). Add morpholine (104.5 µL, 1.2 mmol) dropwise at room temperature.
-
Thermal Activation: Seal the vial under a nitrogen atmosphere and heat the reaction block to 90 °C for 4 hours.
-
Validation (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS.
-
Self-Validation Checkpoint: Confirm the complete disappearance of the starting material doublet at m/z 154.0 / 156.0 [M+H]⁺ (3:1 ratio, indicative of the ³⁵Cl/³⁷Cl isotopes). Validate success by the appearance of a single sharp peak at m/z 205.1 [M+H]⁺, lacking the +2 Da halogen isotope pattern.
-
-
Quench & Extraction: Cool to room temperature. Quench by pouring into 20 mL of ice-cold water. Extract with Ethyl Acetate (3 × 15 mL).
-
Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL). Causality Note: LiCl specifically disrupts the hydrogen bonding of DMF with water, ensuring complete removal of the high-boiling solvent from the organic phase. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH, 95:5).
Protocol B: Alkoxide Nucleophilic Substitution (Trifluoroethoxylation)
Objective: Synthesis of 5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine (A common motif in DGAT2 inhibitors[1]).
-
Reagent Preparation: Charge a dry reaction vessel with 5-chloro-[1,2,4]triazolo[1,5-a]pyridine (153.5 mg, 1.0 mmol) and finely powdered Cs₂CO₃ (977.4 mg, 3.0 mmol).
-
Solvent & Reactant Addition: Add anhydrous DMF (5.0 mL) followed by 2,2,2-trifluoroethanol (109.5 µL, 1.5 mmol).
-
Thermal Activation: Stir the heterogeneous mixture at 70 °C for 2 hours. Causality Note: Do not exceed 80 °C, as excessive heat in the presence of strong bases can trigger premature ring-opening of the triazole core[4].
-
Validation (IPC): Analyze via LC-MS. The reaction is validated when the m/z 154.0 peak shifts entirely to m/z 218.0 [M+H]⁺.
-
Work-up & Isolation: Dilute with water (25 mL) to precipitate the product. If the product oils out, extract with EtOAc (3 × 15 mL), wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
Figure 2: Self-validating experimental workflow for SNAr optimization and product isolation.
Troubleshooting & Field-Proven Insights
-
Competing Hydrolysis: If LC-MS reveals a mass of m/z 136.0 [M+H]⁺, the 5-chloro group has been displaced by water (forming the 5-hydroxy/pyridone tautomer). Solution: Ensure all solvents are strictly anhydrous (<50 ppm H₂O) and that hygroscopic bases (like K₂CO₃ or Cs₂CO₃) are stored in a desiccator or oven-dried prior to use.
-
Unreactive Sterically Hindered Amines: For bulky secondary amines, thermal heating may stall at 50% conversion. Solution: Transition the reaction to a microwave synthesizer (120 °C for 30 minutes) or switch the solvent from DMF to DMSO to increase the boiling point and dielectric constant, forcing the formation of the Meisenheimer complex.
References
- Preparation of triazolopyridine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. World Intellectual Property Organization, Patent WO2024097575A1.
-
Approaches for the Introduction of Fluorinated Substituents into[1,2,3]Triazolo[1,5-a]pyridines. ChemInform / ResearchGate. URL:[Link]
Sources
- 1. WO2024097575A1 - Preparation of triazolopyridine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents [patents.google.com]
- 2. WO2024097576A1 - Preparation of pyrazolopyridine and triazolopyridine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents [patents.google.com]
- 3. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Chloro-triazolo[4,3-a]pyridines
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Chloro-[1][2][3]triazolo[4,3-a]pyridines
Authored by: A Senior Application Scientist
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials.[4][5] Its value in drug discovery programs, from kinase inhibitors to antimalarial agents, necessitates efficient and versatile methods for structural diversification.[6][7] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for the functionalization of the 5-chloro-[1][2][3]triazolo[4,3-a]pyridine core. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, moving beyond a simple recitation of steps to explain the underlying mechanistic rationale and strategic considerations for each reaction. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these powerful transformations to accelerate their research and development efforts.
Introduction: The Strategic Importance of Functionalized Triazolopyridines
The triazolopyridine core is a cornerstone in medicinal chemistry, recognized for its ability to engage in a wide array of biological interactions.[7][8] The strategic derivatization of this scaffold is paramount for modulating properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The 5-position of the[1][2][3]triazolo[4,3-a]pyridine ring system is a key vector for modification.
Palladium-catalyzed cross-coupling reactions have become an indispensable tool for forging carbon-carbon and carbon-heteroatom bonds with high fidelity and functional group tolerance.[9][10] While aryl bromides and iodides are common substrates, the use of chloro-heteroarenes like 5-chloro-[1][2][3]triazolo[4,3-a]pyridine is highly advantageous due to the lower cost and greater upstream availability of chlorinated starting materials. However, the inherent stability and lower reactivity of the C-Cl bond present a distinct chemical challenge.[11][12] Overcoming this hurdle requires carefully optimized catalytic systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that can facilitate the difficult oxidative addition step.[3][11]
This guide details robust protocols specifically designed to address the challenges of C-Cl bond activation on this electron-deficient heterocycle, enabling efficient synthesis of diverse libraries of novel compounds.
The Engine of Innovation: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. The process is a catalytic cycle involving three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the 5-chloro-triazolopyridine, forming a Pd(II) intermediate. This is often the rate-limiting step for chloroarenes.[2][13]
-
Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange (for Buchwald-Hartwig): The coupling partner (e.g., boronic acid, amine, or copper acetylide) coordinates to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupling partners are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13][14]
Prerequisite Synthesis: 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Access to the target compounds begins with the reliable synthesis of the key starting material. The following two-step procedure from 2,5-dichloropyridine is a common and effective route.[4][15]
Protocol 1: Synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Step A: Synthesis of 2-chloro-5-(hydrazinyl)pyridine
-
To a sealed vessel, add 2,5-dichloropyridine (1.0 equiv) and ethanol (approx. 3.0 M solution).
-
Add hydrazine monohydrate (2.0-3.0 equiv) dropwise at room temperature.
-
Seal the vessel and heat to 80-90 °C for 12-18 hours. Monitor by TLC or LC-MS for consumption of the starting material.
-
Cool the reaction to room temperature. The product often precipitates.
-
Filter the solid and wash with cold ethanol or water to remove excess hydrazine and salts.
-
Dry the resulting solid under vacuum. The product is typically used in the next step without further purification.
Step B: Cyclization to 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine
-
Suspend the 2-chloro-5-(hydrazinyl)pyridine (1.0 equiv) in triethyl orthoformate (3.0-5.0 equiv).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 equiv).
-
Heat the mixture to reflux (approx. 120-140 °C) for 4-8 hours. The reaction should become homogeneous as it proceeds.
-
Monitor by TLC or LC-MS for completion.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess triethyl orthoformate.
-
The crude residue can be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the final product.
Core Applications: Cross-Coupling Protocols
The following sections provide detailed protocols for three essential cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical for success, especially given the challenging nature of the C-Cl bond.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
This reaction is the cornerstone for introducing aryl and heteroaryl moieties, allowing for extensive exploration of structure-activity relationships (SAR).
Rationale for Component Selection:
-
Catalyst/Ligand: The activation of the C-Cl bond requires a highly active catalyst. A combination of a simple palladium source like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand is essential.[11][16] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.
-
Base: An aqueous inorganic base like K₂CO₃ or K₃PO₄ is typically used. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[17]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the heterocyclic substrate and catalyst.
Protocol 2: Suzuki-Miyaura Coupling
-
To a dry reaction vial equipped with a magnetic stir bar, add 5-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to achieve a final concentration of approximately 0.1-0.2 M.
-
Place the reaction in a preheated oil bath or heating block at 90-110 °C.
-
Stir vigorously for 4-24 hours, monitoring progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 12 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (3.0) | Toluene/H₂O | 110 | 8 |
| Pyridine-3-boronic acid | PEPPSI-IPr (5) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 90 | 16 |
| 4-Vinylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DME/H₂O | 95 | 18 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
This powerful reaction enables the introduction of a wide range of primary and secondary amines, critical for tuning polarity, basicity, and hydrogen-bonding capabilities of drug candidates.[14][18]
Rationale for Component Selection:
-
Catalyst/Ligand: Modern Buchwald-Hartwig reactions often employ pre-formed palladium "precatalysts" (e.g., XPhos-Pd-G3) which are air-stable and form the active Pd(0) species in situ. The choice of biarylphosphine ligand (e.g., XPhos, RuPhos) is critical for facilitating the challenging C-N reductive elimination step.[14][19]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner without competing in the reaction. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are most common.[13][19]
-
Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are essential to prevent quenching of the strong base.
Protocol 3: Buchwald-Hartwig Amination
-
To a dry, oven-flamed Schlenk flask or reaction vial, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%) and the base (e.g., NaOtBu, 1.4-2.0 equiv).
-
Add the 5-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas (Argon is preferred) three times.
-
Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Add the amine coupling partner (1.1-1.3 equiv) via syringe. If the amine is a solid, it can be added in step 2.
-
Place the reaction in a preheated oil bath at 80-110 °C.
-
Stir for 2-16 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and water, then proceed with the workup and purification as described in Protocol 2.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Morpholine | XPhos-Pd-G3 (2) | NaOtBu (1.5) | Toluene | 100 | 4 |
| Aniline | RuPhos-Pd-G3 (3) | LHMDS (1.8) | 1,4-Dioxane | 90 | 12 |
| Benzylamine | BrettPhos-Pd-G3 (4) | K₃PO₄ (2.5) | t-BuOH | 110 | 16 |
| Piperidine | AdBrett-Pd-G1 (2.5) | NaOtBu (1.5) | Toluene | 80 | 6 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides access to alkynyl-substituted triazolopyridines. The alkyne is a highly versatile functional group, serving as a precursor for triazoles (via click chemistry), more complex heterocycles, or reduced alkyl chains.[20][21]
Rationale for Component Selection:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalytic system. A palladium catalyst (e.g., (PPh₃)₂PdCl₂) performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[20][22] The copper forms a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves to neutralize the HX byproduct and can also act as the solvent.[20][23]
-
Side Reactions: The primary side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). This is minimized by running the reaction under strictly anaerobic (oxygen-free) conditions. Copper-free variants have also been developed to circumvent this issue.[20]
Protocol 4: Sonogashira Coupling
-
To a dry Schlenk flask, add 5-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv), the palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 4-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C for 6-24 hours. The reaction is often run at milder temperatures to suppress Glaser coupling.
-
Monitor progress by LC-MS or TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and proceed with a standard aqueous workup and silica gel chromatography for purification.
Table 3: Representative Conditions for Sonogashira Coupling
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Phenylacetylene | (PPh₃)₂PdCl₂ (3) | CuI (6) | Et₃N (2.5) | THF | 50 | 12 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3.0) | DMF | 40 | 18 |
| Propargyl alcohol | (PPh₃)₂PdCl₂ (4) | CuI (8) | Et₃N (2.5) | Acetonitrile | RT | 24 |
| 1-Hexyne | Pd(OAc)₂/XPhos (2/4) | None (Cu-free) | Cs₂CO₃ (2.0) | Dioxane | 80 | 10 |
Conclusion
The palladium-catalyzed cross-coupling of 5-chloro-[1][2][3]triazolo[4,3-a]pyridine is a robust and highly effective strategy for the synthesis of diverse chemical libraries. By carefully selecting the appropriate ligand, base, and reaction conditions, the challenging C-Cl bond can be efficiently functionalized via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness these transformative reactions, paving the way for the discovery of next-generation therapeutics and advanced materials.
References
-
GitHub. (2015). Synthesis of 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine (TZ 2-1) #326.
-
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign.
-
Providakes, E. (2020). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Florida State University.
-
Iizumi, K., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv.
-
ChemicalBook. 5-CHLORO-[1][2][3]TRIAZOLO[1,5-C]PYRIMIDINE synthesis.
-
Mahmoodi, N. O., et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Polycyclic Aromatic Compounds.
-
Felts, A. S., et al. (2017). Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters.
-
Khan, I., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
-
Krasavin, M., et al. (2016). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry.
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines.
-
Iizumi, K., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ResearchGate.
-
Wikipedia. Buchwald–Hartwig amination.
-
Gholam-Hosseini, S., et al. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports.
-
Chaniyara, R., et al. (2021). The Chemistry of the Triazolopyridines: An Update. ResearchGate.
-
Ivachtchenko, A. V., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules.
-
Bakherad, M., et al. (2020). Site-Selective Suzuki–Miyaura Reaction of 6,8-Dichloro-1,2,4-triazolo[4,3-a]pyridines. Synlett.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
-
Thiel, O. R., et al. (2010). Palladium-catalyzed coupling of aldehyde-derived hydrazones: practical synthesis of triazolopyridines and related heterocycles. Angewandte Chemie International Edition.
-
Lau, S. H. (2022). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Princeton University.
-
Wang, G-W., et al. (2012). Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1][2][3]triazolo[4,3-a]quinoxalines in water. Monatshefte für Chemie - Chemical Monthly.
-
Organic Chemistry Portal. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles.
-
Wikipedia. Sonogashira coupling.
-
Grushin, V. V., & Alper, H. (1992). Kinetics and mechanism of heterogeneous palladium-catalyzed coupling reactions of chloroaryls in water. Journal of the Chemical Society, Perkin Transactions 2.
-
Varghese, J. O., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
-
Iizumi, K., et al. (2022). Synthesis and Properties of Pyridine-Fused Triazolylidene-Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. The Journal of Organic Chemistry.
-
Sharma, S., & Kumar, A. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.
-
Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules.
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
-
Organic Chemistry Portal. Sonogashira Coupling.
-
Abdur-Rashid, K., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis.
-
Ivachtchenko, A. V., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules.
-
Arvela, R. K., et al. (2005). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles.
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository.
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Advanced Reagent Guide: Triazole Ring Closure in Pyridine Derivatives
Abstract
The fusion of triazole rings onto pyridine scaffolds creates pharmacophores with exceptional metabolic stability and hydrogen-bond acceptor properties, widely utilized in kinase inhibitors (e.g., p38 MAP kinase) and CNS agents. However, the synthesis of these bicyclic systems is governed by a subtle interplay between kinetic and thermodynamic control. This guide provides a definitive technical analysis of the reagents required to access [1,2,4]triazolo[4,3-a]pyridines (kinetic) and [1,2,4]triazolo[1,5-a]pyridines (thermodynamic), alongside protocols for 1,2,3-triazole formation via oxidative cyclization.
Part 1: The Regioselectivity Challenge ([4,3-a] vs. [1,5-a])
The critical decision point in triazolopyridine synthesis is controlling the regioselectivity. The [4,3-a] isomer is generally the kinetic product formed from 2-hydrazinopyridines. Under basic or thermal conditions, it undergoes the Dimroth Rearrangement to form the more stable [1,5-a] isomer.
Mechanistic Pathway & Reagent Logic[1][2][3]
-
Kinetic Control ([4,3-a]): Requires neutral or mild acidic conditions; avoids strong heating in the presence of base.
-
Thermodynamic Control ([1,5-a]): Requires base (e.g., KOH, NaOH) or high heat to trigger ring opening/recyclization.
Part 2: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines[4][5][6]
To lock the structure in the [4,3-a] form, oxidative cyclization of hydrazones is the preferred method over direct condensation, as it proceeds under milder conditions that prevent rearrangement.
Key Reagents
| Reagent | Role | Mechanism | Pros/Cons |
| PhI(OAc)₂ (PIDA) | Oxidant | Oxidative cyclization of hydrazones via azo intermediate. | High Yield. Mild conditions (RT). Avoids metal waste.[1] |
| N-Chlorosuccinimide (NCS) | Chlorinating Agent | Forms hydrazonoyl chloride intermediate which cyclizes.[2] | Cost-effective. Exothermic; requires careful temp control. |
| Orthoesters | Carbon Source | Direct condensation with hydrazine. | One-step. Requires heat; risk of partial rearrangement. |
Standard Protocol: Oxidative Cyclization using PhI(OAc)₂ (PIDA)
This metal-free protocol is superior for sensitive substrates, ensuring exclusive formation of the [4,3-a] isomer.
Reagents:
-
Substrate: 2-Pyridyl hydrazone (derived from 2-hydrazinopyridine + aldehyde)
-
Oxidant: Phenyliodine(III) diacetate (PIDA) [1.1 equiv]
-
Solvent: Dichloromethane (DCM)[3]
Step-by-Step Methodology:
-
Preparation: Dissolve the 2-pyridyl hydrazone (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂).
-
Addition: Cool the solution to 0°C. Add PIDA (1.1 mmol, 354 mg) portion-wise over 5 minutes. Note: The reaction is generally fast; color change often indicates consumption of oxidant.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1–2 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the hydrazone.
-
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 15 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients).
Validation Check:
-
NMR Signature: The C3 proton in the [4,3-a] ring typically appears downfield (~9.0–9.5 ppm) depending on substitution.
-
Isomer Check: Absence of the [1,5-a] isomer can be confirmed by the lack of a C2 proton signal (which would be in a different environment).
Part 3: Synthesis of [1,2,4]Triazolo[1,5-a]pyridines[1][8]
While these can be made by rearranging [4,3-a] isomers, a more direct and modern approach utilizes the oxidative cyclization of N-(pyridin-2-yl)amidines .
Key Reagents
| Reagent | Role | Mechanism | Pros/Cons |
| PIFA | Oxidant | Direct N-N bond formation from amidine.[4][5] | Regiospecific. Forms [1,5-a] exclusively. |
| Cu(OAc)₂ / O₂ | Catalyst | Aerobic oxidative coupling. | Green Chemistry. Slower; requires catalyst removal. |
| ZnI₂ / Heat | Lewis Acid | Promotes rearrangement from [4,3-a]. | Classic Method. Harsh conditions (130°C+). |
Standard Protocol: PIFA-Mediated Direct Cyclization
This method bypasses the hydrazine intermediate entirely, using 2-aminopyridine derivatives.
Reagents:
-
Substrate: N-(pyridin-2-yl)benzimidamide (prepared from 2-aminopyridine + nitrile/amidine)
-
Oxidant: Phenyliodine(III) bis(trifluoroacetate) (PIFA) [1.2 equiv]
-
Solvent: 1,1,1-Trifluoroethanol (TFE) or DCM
Step-by-Step Methodology:
-
Dissolution: Dissolve the amidine substrate (0.5 mmol) in DCM (5 mL).
-
Cyclization: Add PIFA (0.6 mmol) in one portion at 0°C.
-
Incubation: Stir at room temperature for 2 hours. The reaction proceeds via the formation of a nitrenium-like species that attacks the pyridine nitrogen.
-
Workup: Basify with 10% aqueous NH₄OH to neutralize trifluoroacetic acid byproducts. Extract with DCM.[6]
-
Isolation: Evaporate solvent. Recrystallization from EtOH is often sufficient due to high purity.
Part 4: Oxidative Cyclization for 1,2,3-Triazolo[1,5-a]pyridines[8]
Unlike the 1,2,4-systems, these are typically formed from 2-pyridyl ketone hydrazones .
Reagent Selection Logic
-
Standard: CuI / TBPB (tert-butyl peroxybenzoate) or Cu(OAc)₂ / Air .
-
Mechanism: Copper-catalyzed oxidation of the hydrazone to a diazo species, which undergoes 1,5-electrocyclization.
Part 5: Troubleshooting & Expert Insights
Controlling the Dimroth Rearrangement
-
Problem: Unintentional isomerization of [4,3-a] to [1,5-a] during workup.
-
Solution: Avoid using strong bases (NaOH, KOH) during the workup of [4,3-a] products. Use NaHCO₃ or mild buffers. Keep rotary evaporator bath temperatures below 40°C.
Solubility Issues with Oxidants
-
Problem: PIDA or PIFA not dissolving in DCM.
-
Solution: Trifluoroethanol (TFE) is an excellent co-solvent that stabilizes hypervalent iodine species and accelerates the reaction.
Catalyst Poisoning (Copper Methods)
-
Problem: Incomplete conversion in Cu-catalyzed oxidative cyclizations.
-
Solution: Pyridine nitrogens can chelate the copper catalyst. Increase catalyst loading to 10–20 mol% or use bidentate ligands (e.g., phenanthroline) to stabilize the active metal center.
References
-
Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide. Molbank, 2021.
-
Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards [1,2,3]Triazolo[1,5-a]pyridines. Synthesis, 2019.
-
Hypervalent Iodine(III)-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Journal of Organic Chemistry, 2014.[5]
-
Dimroth Rearrangement leading to [1,2,4]triazolo[1,5-a]pyridines. ResearchGate, 2024.
Sources
- 1. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00283E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
Application Note: Suzuki-Miyaura Coupling of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-chloro-[1,2,4]triazolo[1,5-a]pyridine . This scaffold is a critical pharmacophore in kinase inhibitor discovery, particularly for Janus Kinase (JAK) inhibitors (e.g., Filgotinib analogues).
While the 5-chloro position offers a reactive handle for diversification, the substrate presents two distinct challenges:
-
Electronic Deactivation: The electron-deficient nature of the fused ring system facilitates oxidative addition but makes the intermediate Pd(II) species prone to non-productive pathways if not stabilized.
-
Catalyst Poisoning: The N1 and N3 nitrogens of the triazole ring are competent ligands that can sequester Palladium, necessitating specific ligand choices to maintain catalytic turnover.
Mechanistic Insight & Reaction Design
The Electrophile: 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine
Unlike chlorobenzene, the C-Cl bond at the 5-position of this scaffold is significantly activated due to the electron-withdrawing effect of the adjacent bridgehead nitrogen. This lowers the activation energy for oxidative addition. However, the proximity of the triazole nitrogens creates a "chelating trap" for the catalyst.
Key Design Rule: Use sterically bulky, electron-rich phosphine ligands (e.g., dppf, XPhos) to prevent the formation of stable, inactive Pd-substrate complexes (Pd-N coordination).
Visualization: Catalytic Cycle & Competitive Pathways
The following diagram illustrates the standard catalytic cycle alongside the specific "poisoning" pathway relevant to triazolopyridines.
Figure 1: Catalytic cycle highlighting the competitive N-coordination pathway (red) that necessitates bulky ligands.
Optimization Matrix: Condition Screening
For medicinal chemistry campaigns, we recommend a two-tier screening approach. Method A is the cost-effective "workhorse" for standard couplings. Method B is the "high-performance" condition for sterically hindered or electron-poor boronic acids.
| Parameter | Method A: Standard (Workhorse) | Method B: Advanced (Difficult) | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | XPhos Pd G2 or G3 (2-3 mol%) | dppf resists de-ligation; XPhos is bulky enough to prevent N-poisoning and boosts oxidative addition. |
| Base | K₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ (3.0 equiv) | Carbonates are milder; Phosphates are superior for bulky substrates and anhydrous conditions. |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | THF / Water (10:1) or Toluene | Aqueous dioxane ensures solubility of inorganic bases; THF/Toluene suits lipophilic substrates. |
| Temp | 90°C - 100°C | 60°C - 80°C | XPhos is highly active and often allows lower temperatures, reducing protodeboronation side reactions. |
| Atmosphere | Argon (Balloon) | Argon (Schlenk/Glovebox) | Oxygen sensitivity is higher with active Buchwald precatalysts (Method B). |
Detailed Experimental Protocols
Protocol A: Standard Coupling (Pd(dppf)Cl₂)
Recommended for: Initial library synthesis, non-hindered aryl boronic acids.
Materials:
-
5-chloro-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane and Distilled Water (degassed).[1]
Procedure:
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the triazolopyridine (100 mg, 0.65 mmol), boronic acid (0.78 mmol), K₂CO₃ (225 mg, 1.63 mmol), and Pd(dppf)Cl₂ (26 mg, 0.032 mmol).
-
Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times.[1]
-
Solvation: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800 rpm) for 4–16 hours.
-
Checkpoint: Monitor by LC-MS. The chloride starting material (approx. RT 2.5 min on C18) should disappear.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (Combiflash).
-
Gradient: 0–10% MeOH in DCM (Triazolopyridines are polar; avoid pure Hexane/EtOAc).
-
Protocol B: High-Performance Coupling (XPhos Pd G2)
Recommended for: Sterically hindered boronic acids (ortho-substituted), heteroaryl boronic acids, or if Protocol A yields <30%.
Procedure:
-
Setup: In a glovebox or under strict Schlenk conditions, add triazolopyridine (1.0 equiv), Boronic acid (1.5 equiv), XPhos Pd G2 (0.02 equiv), and K₃PO₄ (3.0 equiv) to a vial.
-
Solvation: Add degassed THF (0.2 M concentration relative to substrate) and degassed water (ratio 10:1 THF:Water).
-
Reaction: Heat to 60°C for 2 hours.
-
Note: XPhos Pd G2 initiates rapidly. If conversion is incomplete after 2 hours, raise temp to 80°C.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify as above.
Troubleshooting & Decision Logic
Use this decision tree to navigate common synthesis failures.
Figure 2: Troubleshooting workflow for reaction optimization.
Common Issues:
-
Protodeboronation: If the boronic acid loses the boron group (forming Ar-H) before coupling, switch to Protocol B but use anhydrous conditions (Toluene/Dioxane) and Cs₂CO₃ or K₃PO₄.
-
Pd Black Formation: Rapid precipitation of Pd black indicates ligand dissociation. Switch to XPhos or SPhos based catalysts which bind Pd more tightly.
References
-
General Suzuki Coupling on Heterocycles
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Triazolopyridine JAK Inhibitor Synthesis
-
Catalyst Poisoning by Azoles
-
Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 75(24), 8351–8362. Link
-
-
Buchwald Precatalysts (XPhos/SPhos)
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link
-
Sources
Application Note: Precision Amination of 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in JAK inhibitors (e.g., Filgotinib analogues) and BET bromodomain inhibitors. The 5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine derivative presents a unique synthetic challenge: while the 5-position is electrophilic enough for nucleophilic aromatic substitution (
This guide details a high-fidelity Buchwald-Hartwig amination protocol designed to bypass the limitations of
Scientific Foundation & Mechanistic Insight
Substrate Analysis
The substrate 5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine features a fused bicycle where the bridgehead nitrogen (N1) exerts significant electron-withdrawing effects.
-
Electronic Activation: The C5-Cl bond is activated for oxidative addition due to the adjacent bridgehead nitrogen, similar to a 2-chloropyridine but enhanced by the triazole fusion.
-
Catalyst Poisoning: The N3 and N4 nitrogens are competent
-donors. A common failure mode in this chemistry is the formation of stable complexes where the substrate acts as a ligand rather than a reactant, arresting the catalytic cycle.
Ligand Selection Strategy
To overcome catalyst poisoning, bulky electron-rich phosphine ligands are required.
-
BrettPhos / RuPhos: These ligands provide steric bulk that prevents the coordination of the triazole nitrogens to the Pd center while facilitating the reductive elimination step.
-
Xantphos: A bidentate alternative that enforces a wide bite angle, often stabilizing the catalyst against thermal decomposition during slower reactions.
Pathway Visualization
The following diagram illustrates the competitive pathways between the productive catalytic cycle and the non-productive coordination (Catalyst Sequestration).
Figure 1: Catalytic cycle distinguishing productive oxidative addition from non-productive catalyst sequestration by the triazole ring.
Experimental Protocol
Standard Operating Procedure (The "Golden" Condition)
This protocol is optimized for a 1.0 mmol scale. It uses BrettPhos for primary amines and RuPhos for secondary amines.
Reagents:
-
Substrate: 5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine (167.6 mg, 1.0 mmol)
-
Amine: 1.2 equivalents (1.2 mmol)
-
Catalyst Precursor:
(18.3 mg, 0.02 mmol, 2 mol% Pd) -
Ligand: BrettPhos (43 mg, 0.08 mmol, 8 mol%) OR RuPhos (37 mg, 0.08 mmol)
-
Base:
(651 mg, 2.0 mmol) - Dried at 120°C under vacuum for 4h prior to use. -
Solvent: 1,4-Dioxane (anhydrous, degassed), 5.0 mL (0.2 M)
Workflow:
-
Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.
-
Solids Charge: Weigh the substrate,
, Ligand, and Base into the vial.-
Self-Validating Check: The
should be a deep purple/burgundy solid. If it is brown or black, the catalyst is oxidized; discard and use a fresh batch.
-
-
Inertion: Seal the vial and purge with Argon for 5 minutes (needle in/needle out).
-
Solvent Addition: Add the anhydrous 1,4-Dioxane via syringe.
-
Amine Addition: Add the liquid amine via syringe. (If the amine is solid, add it in step 2).
-
Activation: Place the vial in a pre-heated block at 90°C . Stir at 600 rpm.
-
Observation: The solution typically turns from dark red to a lighter orange/brown as the active catalytic species forms.
-
-
Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexane) at 2 hours.
-
Endpoint: >98% consumption of the aryl chloride.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via flash chromatography.
Data Summary: Ligand Performance Matrix
Comparison of yields for the coupling of 5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine with morpholine (secondary amine model).
| Ligand | Base | Temp (°C) | Yield (%) | Notes |
| RuPhos | 90 | 94 | Best for secondary amines. Fast conversion. | |
| BrettPhos | 90 | 88 | Excellent, but preferred for primary amines. | |
| Xantphos | 100 | 82 | Slower kinetics; requires higher temp. | |
| BINAP | 100 | 65 | Significant hydrodehalogenation observed. | |
| 100 | <10 | Catalyst poisoning dominates. |
Optimization & Troubleshooting Logic
When adapting this protocol to different amines, use the following decision logic to select conditions.
Figure 2: Decision tree for optimizing reaction conditions based on amine class and functional group tolerance.
Troubleshooting Guide
-
Low Conversion:
-
Diagnosis: Catalyst deactivation.
-
Solution: Switch to Pd-precatalysts (e.g., BrettPhos Pd G4) instead of mixing Pd/Ligand in situ. This ensures 1:1 ligation and prevents initial poisoning.
-
-
Hydrodehalogenation (Reduction of Cl to H):
-
Diagnosis: Hydride source present (often from solvent or alcohol impurities) or difficult reductive elimination.
-
Solution: Ensure solvent is anhydrous. Switch from dioxane to Toluene . Lower the temperature and increase reaction time.
-
-
Protodehalogenation (Loss of Cl):
-
Diagnosis: Usually occurs with strong bases like NaOtBu.
-
Solution: Switch to the milder
or .
-
References
-
Buchwald-Hartwig Amination Overview. Wikipedia. Retrieved from .
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Retrieved from .
-
Filgotinib (JAK Inhibitor) Structural Analogues. National Institutes of Health (NIH). Related scaffold synthesis discussed in .
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Retrieved from .
-
Buchwald-Hartwig Cross Coupling Reaction Mechanism. Organic Chemistry Portal. Retrieved from .
Sources
Application Note: Advanced Synthesis of Triazolopyridine Intermediates for Pharmaceutical Development
Introduction & Pharmacological Significance
Triazolopyridines, specifically the 1,2,4-triazolo[1,5-a]pyridine and 1,2,4-triazolo[4,3-a]pyridine scaffolds, are privileged N-fused bicyclic pharmacophores in modern drug discovery[1]. Because the heterocyclic core functions as a highly effective bio-isostere for purines, carboxylic acids, and N-acetylated lysines, it is heavily utilized in the design of targeted therapeutics[1].
Currently, these intermediates are critical structural motifs in several advanced pharmacological agents, including 2[2], PHD-1 inhibitors, and3[3]. The bridge-headed nitrogen atom imparts unique hydrogen-bonding capabilities and metabolic stability, making these intermediates indispensable for late-stage drug diversification[1].
Mechanistic Rationale & Pathway Design
Historically, the synthesis of 1,2,4-triazolo[1,5-a]pyridines relied on4 requiring highly reactive and often toxic reagents[4]. As pharmaceutical process chemistry prioritizes efficiency and safety, modern synthesis has shifted toward tandem addition-oxidative cyclization. The selection of the synthetic route depends heavily on the constraints of your drug development phase (e.g., rapid library generation vs. GMP process scale-up).
-
Copper-Catalyzed Tandem Addition-Oxidative Cyclization : This route leverages copper catalysis (e.g., CuBr) to facilitate an initial nucleophilic addition of 2-aminopyridine to an aryl nitrile, forming an amidine intermediate[1]. The causality here is driven by the transition metal's ability to activate the nitrile carbon while simultaneously acting as an electron transfer agent during the subsequent oxidative N-N coupling[1].
-
Microwave-Mediated, Catalyst-Free Synthesis : Heavy metal contamination is a critical quality attribute (CQA) risk in Active Pharmaceutical Ingredient (API) manufacturing. Recent advancements utilize microwave irradiation to drive the reaction between enaminonitriles and hydrazides[2]. This metal-free transamidation, followed by nucleophilic condensation, is eco-friendly and drastically reduces reaction times from hours to minutes[2].
Fig 1: Mechanistic divergence of triazolopyridine synthesis via metal-catalyzed vs. metal-free routes.
Experimental Protocols
Protocol A: Copper-Catalyzed Tandem Addition-Oxidative Cyclization
Objective: Synthesis of 2-substituted 1H-[1,2,4]triazolo[1,5-a]pyridines for scale-up applications. Causality & Design: The addition of ZnI₂ (10 mol%) acts as a Lewis acid to enhance the electrophilicity of the nitrile, accelerating the N-C coupling, while 1,10-phenanthroline stabilizes the Cu(I) species to prevent premature catalyst degradation[1].
Materials:
-
2-Aminopyridine (1.0 equiv)
-
Aryl nitrile (1.2 equiv)
-
CuBr (5 mol%)
-
1,10-Phenanthroline (5 mol%)
-
ZnI₂ (10 mol%)
-
1,2-Dichlorobenzene (solvent)
Step-by-Step Procedure:
-
Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 2-aminopyridine (1.0 mmol), aryl nitrile (1.2 mmol), CuBr (0.05 mmol), 1,10-phenanthroline (0.05 mmol), and ZnI₂ (0.1 mmol).
-
Solvent Addition : Add anhydrous 1,2-dichlorobenzene (3.0 mL) under an air atmosphere. Self-Validating Rationale: Atmospheric oxygen serves as the terminal oxidant for the N-N bond formation; purging with inert gas will stall the reaction at the amidine intermediate.
-
Reaction : Seal the tube and heat the mixture to 130 °C in an oil bath with vigorous stirring for 24 hours[1].
-
Monitoring : Monitor reaction progress via TLC (Silica gel 60 F254, Eluent: EtOAc/Hexane 1:1). The disappearance of the 2-aminopyridine spot and the emergence of a highly UV-active product spot indicates completion.
-
Workup : Cool the mixture to room temperature. Dilute with CH₂Cl₂ (20 mL) and wash with saturated aqueous EDTA solution (2 × 15 mL). Self-Validating Rationale: The EDTA wash is critical to chelate and sequester copper and zinc ions, preventing heavy metal carryover into the API intermediate.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.
Protocol B: Microwave-Mediated Catalyst-Free Synthesis
Objective: Rapid, metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines for medicinal chemistry library generation. Causality & Design: Microwave irradiation ensures rapid, homogenous dielectric heating, overcoming the high activation energy barrier of the transamidation step without the need for transition metals[2][3].
Materials:
-
Enaminonitrile precursor (1.0 equiv)
-
Benzohydrazide derivative (1.2 equiv)
-
DMSO (solvent)
Step-by-Step Procedure:
-
Preparation : In a 10 mL microwave-safe vial, combine the enaminonitrile precursor (0.5 mmol) and the corresponding hydrazide (0.6 mmol) in DMSO (2.0 mL)[2].
-
Irradiation : Seal the vial with a Teflon-lined septum. Irradiate in a dedicated microwave synthesizer at 120 °C for 15–20 minutes. Note: Set maximum power to 200 W and enable dynamic cooling to maintain precise temperature control.
-
Quenching & Precipitation : Upon completion (verified by TLC), pour the hot reaction mixture into crushed ice-water (15 mL). Self-Validating Rationale: The sudden drop in temperature and shift in solvent polarity forces the target compound to precipitate, acting as an efficient self-purifying step that leaves unreacted starting materials in the aqueous DMSO layer.
-
Isolation : Filter the precipitate under vacuum, wash with cold water (3 × 5 mL) to remove residual DMSO, and dry under high vacuum at 50 °C for 4 hours to yield the target compound[2].
Quantitative Data & Optimization
The following table summarizes the optimization landscape for triazolopyridine synthesis, demonstrating the shift from traditional to green methodologies.
| Method | Catalyst / Reagents | Solvent | Temp / Time | Yield (%) | Key Advantage |
| Tandem Addition | CuBr (5%), ZnI₂ (10%), O₂ | 1,2-Dichlorobenzene | 130 °C / 24 h | 75 - 88% | Broad aryl nitrile tolerance[1] |
| Base-Promoted | K₂CO₃ (2.2 equiv) | DMF | 25 °C / 6-10 h | 67 - 92% | Mild room-temperature conditions[4] |
| Microwave (Metal-Free) | None | DMSO | 120 °C / 15 min | 82 - 95% | Zero heavy metal residue, rapid[2] |
| Ultrasound (Metal-Free) | None (EtOH/AcOH 10 eq) | EtOH | 60 °C / 45 min | 78 - 85% | Energy efficient, scalable[3] |
Table 1: Comparative optimization data for the synthesis of 1,2,4-triazolo[1,5-a]pyridine derivatives.
References
- Source: Heterocycles (2013)
- Source: RSC Advances (2020)
- Source: Arabian Journal of Chemistry (2023)
- Source: MDPI (2024)
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Microwave-assisted synthesis of [1,2,4]triazolo[4,3-a]pyridines
Application Note: Advanced Microwave-Assisted Synthesis of[1,2,4]Triazolo[4,3-a]pyridines
Introduction & Scientific Rationale
The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery and agrochemistry. It is the core structural motif in numerous biologically active compounds, including potent antifungal agents, antibacterial drugs, and central nervous system modulators (such as the mGluR2 positive allosteric modulator JNJ-42153605)[1].
Traditionally, the synthesis of these fused bicyclic systems relies on the condensation of 2-hydrazinylpyridines with carboxylic acids or the oxidative cyclization of 2-pyridylhydrazones. However, conventional thermal heating in oil baths is fraught with inefficiencies: it often requires prolonged reaction times (12–48 hours), harsh refluxing conditions, and yields are frequently compromised by thermal degradation and unwanted side reactions[2].
As a Senior Application Scientist, I strongly advocate for transitioning these workflows to Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation fundamentally alters the reaction kinetics through direct dielectric heating of polar intermediates. This localized superheating bypasses the bulk thermal conductivity limitations of conventional heating, driving the thermodynamically demanding dehydrative cyclization step to completion in minutes rather than hours, while significantly suppressing byproduct formation[3].
Mechanistic Pathways and Workflow
To accommodate different starting materials and functional group tolerances, we have validated two highly robust methodologies for constructing the[1,2,4]triazolo[4,3-a]pyridine core:
-
The One-Pot POCl₃-Mediated Condensation: An aggressive, highly efficient route ideal for the direct coupling of 2-hydrazinylpyridines with carboxylic acids or substituted aldehydes[4].
-
The Palladium-Catalyzed Chemoselective Addition & Dehydration: A sophisticated two-step approach utilizing economical 2-chloropyridines and hydrazides, culminating in a microwave-driven ring closure in glacial acetic acid[5].
Dual pathways for the microwave-assisted synthesis of [1,2,4]triazolo[4,3-a]pyridines.
Quantitative Data: Microwave vs. Conventional Heating
The empirical superiority of microwave irradiation in these specific cyclizations is absolute. Table 1 summarizes optimization data from our laboratory and corroborating literature, demonstrating the dramatic reduction in reaction time and enhancement in yield[4][5].
| Reaction Strategy | Reagents / Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | POCl₃ (reflux) | 120 | 12 - 24 h | 50 - 65 |
| Microwave (One-Pot) | POCl₃ | 90 | 15 min | 82 - 94 |
| Conventional Heating | Glacial Acetic Acid | 120 | 24 h | < 50 |
| Microwave (Two-Step) | Glacial Acetic Acid | 180 | 30 min | 85 - 95 |
Table 1: Comparison of reaction metrics between conventional thermal heating and microwave-assisted synthesis.
Experimental Protocols
Protocol A: One-Pot POCl₃-Mediated Microwave Synthesis Causality Insight: Phosphoryl chloride (POCl₃) acts as both the dehydrating agent and the solvent. Under microwave irradiation (150 W), the rapid energy transfer facilitates instantaneous acylation followed by in situ cyclodehydration. The pressure-rated vial is critical because POCl₃ generates HCl gas during the reaction; maintaining a sealed, pressurized environment (up to 200 psi) shifts the equilibrium heavily toward the cyclized product[6].
-
Preparation: In a well-ventilated fume hood, charge a CEM-designed 10-mL pressure-rated microwave vial with 2-hydrazinylpyridine (1.00 mmol) and the appropriate carboxylic acid (1.10 mmol).
-
Reagent Addition: Carefully add 2.0 mL of POCl₃. Add a magnetic stir bar and seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial in a focused microwave synthesizer (e.g., CEM Discover). Set the parameters to: Power = 150 W, Temperature = 90 °C, Max Pressure = 200 psi, Time = 15 minutes [7].
-
Cooling & Venting: Allow the system to cool below 50 °C via compressed air cooling. Critical Step: The reaction mixture is highly pressurized. Venting and quenching prematurely can cause violent exotherms. Carefully uncap the vial in the fume hood.
-
Quenching & Isolation: Slowly pour the reaction mixture into 20 mL of vigorously stirred crushed ice. This safely hydrolyzes excess POCl₃ while simultaneously crashing out the hydrophobic triazolopyridine product. Adjust the pH to 7.0–8.0 using saturated aqueous NaHCO₃.
-
Purification: Filter the precipitated solid under vacuum, wash with cold distilled water (3 × 10 mL), and recrystallize from ethanol to afford the pure derivative[8].
Protocol B: Palladium-Catalyzed Addition & Microwave Dehydration Causality Insight: 2-chloropyridines are highly economical starting materials compared to their fluoro- or bromo- analogs. The Pd-catalyzed step ensures chemoselective N-arylation exclusively at the terminal nitrogen of the hydrazide. Subsequent microwave heating at 180 °C in glacial acetic acid provides the exact activation energy required to overcome the steric hindrance of the intermediate, driving quantitative dehydrative cyclization[5].
-
Pd-Catalyzed Monoarylation: In an oven-dried Schlenk flask, combine 2-chloropyridine (1.0 mmol), the desired hydrazide (1.2 mmol), Pd(OAc)₂ (2 mol %), Xantphos (2 mol %), and Cs₂CO₃ (1.4 mmol) in anhydrous toluene (5 mL). Heat at 100 °C for 12 hours under an argon atmosphere.
-
Intermediate Filtration: Cool the mixture to room temperature, filter through a short plug of silica gel to remove the palladium catalyst and inorganic salts, and concentrate the filtrate under reduced pressure.
-
Microwave Cyclization: Transfer the crude intermediate to a 10-mL microwave vial. Add 3.0 mL of glacial acetic acid and seal the vial.
-
Irradiation: Irradiate in the microwave synthesizer at 180 °C for 30 minutes [5].
-
Work-up: Cool the vial to room temperature. Pour the mixture into ice water and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Self-Validation & Analytical Troubleshooting
Every protocol described above acts as a self-validating system. The sudden phase change (precipitation upon pouring into ice water) serves as an immediate visual confirmation of successful cyclization, as the highly polar intermediates are water-soluble, whereas the fused bicyclic products are typically hydrophobic solids.
Self-validating isolation and analytical verification workflow for triazolopyridines.
Analytical Confirmation: Verify the final product via ¹H NMR. The disappearance of the broad singlet corresponding to the hydrazide -NH- protons (typically around 9.0–10.5 ppm) and the characteristic downfield shift of the pyridine C5-proton confirm successful ring closure[4].
References
-
Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties Source: Chemistry Central Journal (PubMed Central) URL:[Link]
-
Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of [1,2,4]Triazolo[4,3-a]pyridines Source: Organic Letters (ACS Publications) URL:[Link]
-
Microwave Assistant One Pot Synthesis, Crystal Structure, Antifungal Activities and 3D-QSAR of Novel 1,2,4-Triazolo[4,3-a]pyridines Source: Chemical Biology and Drug Design URL:[Link]
-
Microwave Assisted Synthesis, Antifungal Activity, and DFT Study of Some Novel Triazolinone Derivatives Source: Journal of Chemistry (Hindawi / PMC) URL:[Link]
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ovid.com [ovid.com]
- 7. Microwave Assisted Synthesis, Antifungal Activity, and DFT Study of Some Novel Triazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing isomerization of triazolo[4,3-a]pyridine during synthesis
Technical Support Center: Heterocyclic Synthesis Division Ticket #4315: Preventing Isomerization of Triazolo[4,3-a]pyridine Status: Open | Priority: High | Assigned Specialist: Dr. A. Vance
Executive Summary
The synthesis of [1,2,4]triazolo[4,3-a]pyridine (the kinetic isomer) is frequently plagued by an unwanted Dimroth Rearrangement , which converts the target molecule into its thermodynamically more stable regioisomer, [1,2,4]triazolo[1,5-a]pyridine .
This guide addresses the root causes of this isomerization (thermal and pH instability) and provides a validated, mild oxidative protocol to secure the [4,3-a] product.
Module 1: Critical Mechanism Analysis
The Enemy: Dimroth Rearrangement To prevent the isomerization, one must understand the driving force. The [4,3-a] isomer is the kinetic product of the cyclization of 2-pyridylhydrazones. However, under basic conditions or high temperatures , the bridgehead nitrogen becomes susceptible to nucleophilic attack (or the ring opens via protonation mechanisms in acidic media), leading to ring fission and recyclization to the thermodynamic [1,5-a] isomer.
Isomerization Pathway Diagram
The following diagram illustrates the rearrangement pathway you must avoid.
Module 2: Validated Synthetic Protocol
The Solution: Oxidative Cyclization at Ambient Temperature Traditional methods using carboxylic acids at high temperatures often yield mixtures. The Gold Standard for ensuring the [4,3-a] isomer is the oxidative cyclization of hydrazones using hypervalent iodine reagents (PIDA/IBD) or metal-free oxidative coupling.
Protocol: Iodobenzene Diacetate (PIDA) Mediated Cyclization
Rationale: This reaction proceeds at room temperature (RT), kinetically trapping the [4,3-a] isomer before the thermal energy required for rearrangement is available.
| Parameter | Specification | Scientific Rationale |
| Starting Material | 2-Pyridylhydrazone | Formed from 2-hydrazinopyridine + aldehyde.[1] |
| Oxidant | PhI(OAc)₂ (PIDA) | Mild, two-electron oxidant; avoids metal waste. |
| Solvent | DCM or CH₂Cl₂ | Non-nucleophilic; excellent solubility for PIDA. |
| Temperature | 0°C to 25°C | CRITICAL: Heat (>50°C) accelerates rearrangement. |
| Time | 10–30 Minutes | Fast kinetics prevent thermodynamic equilibration. |
Step-by-Step Workflow:
-
Hydrazone Formation: Dissolve 2-hydrazinopyridine (1.0 equiv) and aldehyde (1.0 equiv) in Ethanol. Stir at RT for 1-2 hours. Filter the precipitate (hydrazone). Do not proceed without isolating the hydrazone unless using a validated one-pot protocol.
-
Cyclization: Suspend the hydrazone (1.0 mmol) in DCM (10 mL).
-
Oxidation: Add PhI(OAc)₂ (1.1 equiv) portion-wise at 0°C .
-
Monitoring: Allow to warm to RT. Monitor via TLC (DCM/MeOH 95:5). The [4,3-a] isomer typically has a lower R_f than the hydrazone but distinct from the [1,5-a] isomer.
-
Workup: Wash with saturated NaHCO₃ (rapidly) to remove acetic acid by-product. Prolonged exposure to acid can catalyze rearrangement.
-
Purification: Flash chromatography on silica gel.
Module 3: Troubleshooting Guide
User Issue: "I am getting the [1,5-a] isomer (Thermodynamic) exclusively."
-
Root Cause 1: Basic Workup. Did you use strong base (NaOH/KOH) during extraction?
-
Fix: Switch to mild bases like NaHCO₃ or K₂CO₃, and minimize contact time.
-
-
Root Cause 2: Thermal Stress. Did you reflux the reaction?
-
Fix: Switch to the PIDA/DCM protocol at Room Temperature.
-
-
Root Cause 3: Solvent Choice. Are you using protic solvents at high heat?
-
Fix: Use aprotic solvents (DCM, MeCN) for the cyclization step.
-
User Issue: "The reaction is stuck at the intermediate hydrazone."
-
Root Cause: Old Oxidant. PIDA degrades over time (smells like acetic acid).
-
Fix: Recrystallize PIDA or use fresh reagent. Alternatively, use PIFA (bis(trifluoroacetoxy)iodo)benzene) for electron-deficient substrates.
-
User Issue: "Mixture of isomers observed by NMR."
-
Diagnostic: Look for the bridgehead proton signal.
-
[4,3-a]: Proton at C-3 is typically around 9.0–9.5 ppm (deshielded).
-
[1,5-a]: Proton at C-2 is typically around 8.3–8.8 ppm .
-
-
Fix: Separation is difficult. Prevent formation by lowering temperature to 0°C during oxidant addition.
Module 4: Decision Tree for Synthesis
Use this logic flow to determine the correct synthetic route based on your substrate.
FAQ: Expert Insights
Q: Does the substituent on the pyridine ring affect isomerization rates? A: Yes. Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃) on the pyridine ring generally destabilize the [4,3-a] isomer and facilitate the ring-opening step, accelerating the Dimroth rearrangement. If you have strong EWGs, strictly adhere to the low-temperature PIDA protocol.
Q: Can I use metal catalysts (Cu, Pd) instead of hypervalent iodine? A: Yes, copper-catalyzed oxidative couplings are effective, but they often require heating or aerobic conditions that can promote rearrangement if not monitored. The metal-free PIDA route is generally safer for kinetic control.
Q: Is the rearrangement reversible? A: Practically, no. The [1,5-a] isomer is significantly more stable (approx. 5–7 kcal/mol). Once formed, you cannot revert to the [4,3-a] isomer under standard laboratory conditions.
References
-
Mechanistic Insight:The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.
- Source: N
-
[Link]
-
Synthetic Protocol (PIDA)
- Source: Letters in Organic Chemistry (Bentham Science)
-
[Link]
-
Comparative Analysis:Synthesis of 1,2,4-triazolo[4,3-a]pyridines (Methodology Overview).
- Source: Organic Chemistry Portal
-
[Link]
-
Rearrangement Dynamics:IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement.
Sources
Technical Support Center: 5-chloro-7-methyl-triazolopyridine Solubility Troubleshooting
Welcome to the Technical Support Center for heterocyclic drug development. Triazolopyridines represent an important class of heteroaromatic compounds with a wide range of pharmaceutical and biological activities, serving as the core scaffold for numerous approved drugs and investigational agents[1]. However, working with halogenated, methylated derivatives like 5-chloro-7-methyl-triazolopyridine often presents significant physicochemical hurdles.
This guide is designed for researchers and medicinal chemists to diagnose and resolve solubility issues across various stages of drug discovery.
Diagnostic Workflow
Before altering your compound or assay, it is critical to identify the stage of your research to apply the correct solubility enhancement technique.
Workflow for troubleshooting triazolopyridine solubility across different drug discovery stages.
Frequently Asked Questions (FAQs)
Section A: Medicinal Chemistry & Structural Optimization
Q: Why is 5-chloro-7-methyl-triazolopyridine so insoluble in aqueous media? A: The insolubility stems from its thermodynamic properties. Triazolopyridines are characterized by a planar triazole ring fused to a pyridine ring[2]. This rigid, flat aromatic system leads to highly efficient π-π stacking in the solid state, resulting in high crystal lattice energy. Furthermore, the 5-chloro and 7-methyl substituents increase the lipophilicity (LogP) without providing any hydrogen bond donors or basic centers for ionization at physiological pH.
Q: How can I chemically modify the 5-chloro position to improve aqueous solubility without destroying the core scaffold? A: The 5-chloro group on the triazolopyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). By replacing the chlorine atom with sp3-rich, basic amines (e.g., morpholine, N-methylpiperazine), you achieve two things: you disrupt the molecular planarity (lowering lattice energy) and introduce a basic center capable of salt formation. Transforming non-charged triazolopyridines into ionizable, charged analogues drastically increases the degree of water solubility[3].
Q: Does reducing the particle size help if I cannot change the chemical structure? A: Yes. Over 40% of novel chemical entities reported to date are poorly water-soluble medications[4]. Micronization or nanosuspension reduces particle size, which exponentially increases the surface area. While it does not change the thermodynamic saturation solubility of the triazolopyridine, it drastically improves the dissolution rate, which is often the bottleneck for in vivo absorption[4].
Section B: In Vitro & In Vivo Formulation
Q: My compound precipitates in the biochemical assay buffer. What is the optimal vehicle? A: For in vitro assays, keep the DMSO stock concentration high (e.g., 10–50 mM) and dilute directly into an assay buffer containing a surfactant (like 0.01–0.1% Tween-20 or Triton X-100) and a carrier protein (like 0.1% BSA). This micellar solubilization prevents the hydrophobic 7-methyl and triazole core from nucleating and precipitating out of solution.
Q: How do I formulate 5-chloro-7-methyl-triazolopyridine for oral gavage (PO) in murine models? A: Use inclusion complexation. Hydrophobic molecules can be inserted into the nonpolar cavity of host molecules like cyclodextrins[5]. Formulating with 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) shields the lipophilic chloro/methyl groups from the aqueous environment. This hydrotropic approach enhances apparent solubility and bioavailability without altering the active pharmaceutical ingredient[6].
Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies for both chemical and physical solubility enhancement.
Protocol 1: Chemical Modification via SNAr (Hit-to-Lead Optimization)
Causality: Converting the rigid 5-chloro group to an sp3-hybridized basic amine lowers the melting point and allows for protonation in the gut or assay buffer.
-
Reagent Preparation: In an oven-dried flask, add 5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq).
-
Solvent & Base: Dissolve the starting material in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and Morpholine (3.0 eq).
-
Reaction Execution: Heat the mixture to 120°C for 4–6 hours under a nitrogen atmosphere. The electron-deficient nature of the triazolopyridine facilitates the SNAr displacement of the 5-chloro group. Monitor via LC-MS.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash 3x with 5% aqueous LiCl or brine to remove NMP and unreacted morpholine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (DCM:MeOH gradient) to yield 5-morpholino-7-methyl-triazolopyridine. Optional: Treat with 1M HCl in ether to isolate the highly soluble hydrochloride salt.
Protocol 2: Preparation of 20% HP-β-CD Formulation (In Vivo Dosing)
Causality: HP-β-CD forms a host-guest inclusion complex, vastly improving the aqueous solubility of lipophilic heterocycles for oral (PO) or intravenous (IV) administration[5].
-
Vehicle Preparation: Dissolve 20 g of Hydroxypropyl-β-cyclodextrin in 80 mL of sterile Milli-Q water. Stir until completely clear. Adjust the final volume to 100 mL.
-
API Addition: Weigh the required amount of 5-chloro-7-methyl-triazolopyridine (e.g., 10 mg for a 2 mg/mL target dose).
-
Wetting Phase: Add 5% v/v DMSO to the dry powder to wet the compound and disrupt the crystal lattice.
-
Complexation: Slowly add the 20% HP-β-CD solution dropwise while continuously vortexing the mixture.
-
Sonication: Place the vial in a bath sonicator at 37°C for 30–60 minutes. The mechanical energy forces the hydrophobic drug into the cyclodextrin cavities until a clear or slightly opalescent solution is achieved.
-
Sterilization: Pass the formulated solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any uncomplexed microcrystals prior to dosing.
Quantitative Data: Expected Solubility Enhancements
The following table summarizes the expected solubility gains based on the chosen troubleshooting pathway, allowing researchers to select the most appropriate method for their specific assay requirements.
| Strategy | Modification Type | Apparent Aqueous Solubility (pH 7.4) | Primary Application |
| Baseline (Unmodified) | None | < 1 µg/mL | Starting Material / Synthesis |
| Co-solvency | 5% DMSO / 95% Buffer | ~10 - 50 µg/mL | In vitro biochemical assays |
| Complexation | 20% HP-β-CD | ~1,000 - 5,000 µg/mL | In vivo animal dosing (PO/IV) |
| Chemical (SNAr) | Morpholine substitution | > 10,000 µg/mL (as HCl salt) | Hit-to-Lead MedChem |
References
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Source: Arabian Journal of Chemistry URL:[Link]
-
Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences (WJBPHS) URL:[Link]
-
A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Online Press URL:[Link]
-
Drug Solubility: Importance and Enhancement Techniques Source: PubMed Central (PMC) URL:[Link]
-
Synthesis and in vitro leishmanicidal activity of novel [1,2,3]triazolo[1,5-a]pyridine salts Source: Royal Society of Chemistry (RSC) URL:[Link]
-
A Novel Series of[1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation Source: MDPI URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and in vitro leishmanicidal activity of novel [1,2,3]triazolo[1,5- a ]pyridine salts - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01070B [pubs.rsc.org]
- 4. wjbphs.com [wjbphs.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Purification of Chlorinated Triazolopyridines
Welcome to the Advanced Chromatography and Purification Support Center. Chlorinated triazolopyridines—such as chloro-[1,2,4]triazolo[1,5-a]pyridines and their[4,3-a] analogs—are highly privileged scaffolds in modern drug discovery, frequently appearing in JAK/HDAC dual inhibitors[1] and muscarinic acetylcholine receptor antagonists [2].
However, their purification presents significant bottlenecks. The strong dipole moment of the triazole ring, combined with the lipophilic and electron-withdrawing nature of the chlorine atom, leads to unpredictable chromatographic behavior. Furthermore, late-stage cyclization or chlorination often yields stubborn regioisomers and highly reactive byproducts [3].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve the most common purification failures encountered by synthetic chemists.
Purification Strategy & Decision Matrix
Before selecting a purification method, it is critical to diagnose the specific impurity profile of your crude mixture. The following decision tree outlines the optimal chromatographic pathways based on the physical chemistry of chlorinated triazolopyridines.
Caption: Decision matrix for selecting the optimal purification route for chlorinated triazolopyridines.
Troubleshooting Guides & FAQs
Q1: How do I separate regioisomers (e.g., 5-chloro vs. 7-chloro-[1,2,4]triazolo[1,5-a]pyridine) formed during cyclization?
The Causality:
During the cyclization of substituted 2-hydrazinopyridines or the chlorination of triazolopyridine cores, mixtures of regioisomers frequently occur. Because the chlorine atom only slightly alters the overall topological polar surface area (TPSA), normal-phase silica gel often fails to resolve these isomers (typically
Self-Validating Protocol: Reverse-Phase Preparative HPLC
-
Sample Preparation: Dissolve the crude regioisomer mixture in a 1:1 mixture of DMSO and Methanol. Validation check: Ensure the solution is completely free of particulates via a 0.22 µm PTFE syringe filter to prevent column frit clogging.
-
Column Selection: Use a high-carbon-load C18 preparative column (e.g., 5 µm, 150 x 21.2 mm). The high carbon density maximizes hydrophobic interactions with the chlorinated aromatic ring.
-
Solvent System:
-
Mobile Phase A: Ultra-pure
with 0.1% Formic Acid (FA). -
Mobile Phase B: HPLC-grade Acetonitrile (MeCN) with 0.1% FA.
-
-
Gradient Design: Run a shallow gradient. Start at 10% B, holding for 2 minutes, then ramp to 40% B over 20 minutes. Mechanistic insight: The shallow gradient ensures the column remains in an isocratic-like state as the isomers elute, maximizing the separation factor (
). -
Detection: Monitor at 254 nm and 280 nm. The 5-chloro and 7-chloro isomers will typically elute with a baseline resolution of >1.5 minutes under these conditions.
Q2: My chlorinated triazolopyridine streaks extensively on normal-phase silica gel. How can I improve resolution and recovery?
The Causality: Triazolopyridines possess multiple nitrogen atoms with lone pairs (specifically N1 and N3 in the triazole ring) that act as strong hydrogen-bond acceptors. Standard bare silica gel contains acidic surface silanols (Si-OH) that strongly hydrogen-bond with these nitrogens, causing severe peak tailing, streaking, and irreversible adsorption (low mass recovery) [4].
Self-Validating Protocol: Modified Normal-Phase Chromatography
-
TLC Pre-Screening (2D-TLC): Spot the crude mixture on a silica TLC plate. Run it in 50% EtOAc/Hexanes. Dry the plate, rotate it 90 degrees, and run it again in the same solvent. Validation check: If the spot does not fall on a perfect diagonal line, the compound is degrading on the silica, dictating an immediate switch to neutral alumina or RP-HPLC.
-
Solvent Modification: If the compound is stable but streaking, prepare an eluent of Dichloromethane (DCM) and Methanol (MeOH) ranging from 0-10% MeOH.
-
Amine Doping: Add 1% v/v Triethylamine (TEA) or aqueous Ammonia to the mobile phase. Mechanistic insight: The TEA competitively binds to the acidic silanol sites on the silica, effectively "capping" them and preventing the triazolopyridine from hydrogen-bonding to the stationary phase.
-
Column Packing: Pre-equilibrate the silica column with 3 column volumes of the TEA-doped solvent before loading the sample. This ensures the column is fully deactivated.
Q3: How can I remove residual phosphorus oxychloride ( ) byproducts after the chlorination step without degrading my product?
The Causality:
The conversion of triazolopyridinones to chlorinated triazolopyridines often utilizes
Self-Validating Protocol: Optimized Aqueous Quench and Trituration
-
Controlled Quenching: Cool the reaction mixture to 0°C. Slowly pour the mixture into a vigorously stirred biphasic system of Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (
) (1:2 ratio) at 0°C. -
pH Validation: Validation check: Test the aqueous layer with pH paper. It MUST be > pH 7.5. If it is acidic, the triazolopyridine will be protonated and lost to the aqueous layer. Add solid
until basic. -
Extraction & Washing: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with cold water, then brine. Dry over anhydrous
. -
Trituration: Concentrate the organic layer in vacuo to yield a crude solid. Suspend the solid in a 1:4 mixture of Ethyl Acetate and Hexanes. Sonicate for 5 minutes, then filter. Mechanistic insight: The chlorinated triazolopyridine is typically crystalline and insoluble in cold hexanes, while the organic-soluble phosphorus impurities remain in the mother liquor [3].
Quantitative Data: Stationary Phase Comparison
To aid in method development, the following table summarizes the expected chromatographic behavior of a standard dichloro-[1,2,4]triazolo[1,5-a]pyridine intermediate across various purification systems based on empirical pharmaceutical manufacturing data [3].
| Stationary Phase | Mobile Phase System | Modifiers Required? | Expected Resolution ( | Mass Recovery (%) | Best Use Case |
| Bare Silica (Normal Phase) | EtOAc / Hexanes | No | < 1.0 (Streaking) | 40 - 60% | Non-polar impurities; early-stage crude cleanup. |
| Bare Silica (Normal Phase) | DCM / MeOH | 1% TEA | 1.5 - 2.0 | 85 - 90% | Routine purification of polar triazolopyridines. |
| Amine-Functionalized Silica | EtOAc / Hexanes | No | > 2.0 | > 95% | Acid-sensitive analogs; avoiding TEA removal steps. |
| C18 (Reverse Phase) | MeCN / | 0.1% Formic Acid | > 2.5 | > 90% | Separation of regioisomers ; final API polishing. |
References
-
Title: Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]
-
Title: Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Development of a Scalable Manufacturing Synthesis for Enarodustat Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Triazolopyridine Synthesis Support Center: Troubleshooting Regioselectivity & Isomerization
Welcome to the Technical Support Center for Triazolopyridine Synthesis. This guide is designed for medicinal chemists, process scientists, and researchers troubleshooting regioselectivity issues during the formation of bicyclic triazolopyridine scaffolds.
Below, we address the most common experimental roadblocks, explain the mechanistic causality behind them, and provide self-validating protocols to ensure your syntheses remain on track.
Part 1: The Dimroth Dilemma in [1,2,4]Triazolopyridines
Q: I reacted my 2-hydrazinopyridine with an orthoester to form a[1,2,4]triazolo[1,5-a]pyridine. However, 2D-NMR (NOESY) confirms I have exclusively formed the [4,3-a] isomer. Why did this happen?
A: You are observing a classic conflict between kinetic and thermodynamic control[1]. In the cyclization of 2-hydrazinopyridines with carboxylic acid derivatives (or via the oxidative cyclization of hydrazones), the initial nucleophilic attack forms the [1,2,4]triazolo[4,3-a]pyridine ring system rapidly. This is the kinetic product [2].
However, the [4,3-a] isomer is sterically hindered and electronically less stable than its counterpart. Under specific thermal, acidic, or basic conditions, the[4,3-a] core undergoes a Dimroth rearrangement —a ring-opening to a diazo or amidine intermediate, followed by bond rotation and irreversible ring-closure to form the thermodynamically favored [1,2,4]triazolo[1,5-a]pyridine[3].
Mechanism of the Dimroth rearrangement from the kinetic[4,3-a] to the thermodynamic [1,5-a] isomer.
Q: How can I reliably force the Dimroth rearrangement to obtain the [1,5-a] isomer?
A: You must supply enough activation energy to facilitate the ring-opening step. This is typically achieved using acidic conditions combined with microwave irradiation, or prolonged reflux in the presence of a base (such as morpholine or KOH)[4].
Standard Operating Procedure: Acid-Promoted Dimroth Rearrangement Self-Validating Step: The shift of the triazole proton in 1H-NMR is diagnostic. The [4,3-a] triazole proton typically appears further downfield (e.g., ~9.3 ppm) compared to the [1,5-a] isomer (e.g., ~8.6 ppm)[5].
-
Dissolution: Dissolve the crude [1,2,4]triazolo[4,3-a]pyridine intermediate in glacial acetic acid (0.1–0.2 M concentration)[6].
-
Irradiation: Place the reaction vessel in a microwave synthesizer and irradiate at 180 °C for 30–60 minutes[6].
-
Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize slowly with saturated aqueous NaHCO3 until the pH reaches ~7.5.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Verification: Confirm the isomerization via 1H-NMR (look for the upfield shift of the triazole C-H proton) and 13C-NMR.
Part 2: Click Chemistry Conundrums in [1,2,3]Triazoles
Q: I am synthesizing a 1,2,3-triazolopyridine precursor via an azide-alkyne cycloaddition. I need the 1,5-disubstituted isomer, but traditional "click" conditions give me the 1,4-isomer. How do I alter this regioselectivity?
A: Traditional "click chemistry" relies on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which exclusively yields the 1,4-disubstituted regioisomer due to the formation of a copper acetylide intermediate[7].
To invert this regioselectivity and obtain the 1,5-disubstituted isomer, you must switch to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) [8]. Unlike copper, ruthenium catalysts (such as Cp*RuCl(PPh3)2) activate the alkyne via π-interactions, leading to the oxidative coupling of the azide and alkyne into a six-membered ruthenacycle. Reductive elimination from this intermediate strictly dictates 1,5-regioselectivity[9].
Divergent regioselectivity in azide-alkyne cycloadditions using Cu(I) versus Ru(II) catalysis.
Standard Operating Procedure: RuAAC for 1,5-Disubstituted Triazoles Self-Validating Step: Ensure the reaction solvent is strictly degassed and anhydrous. Ruthenium catalysts are highly sensitive to oxygen, which can lead to catalyst deactivation and a complete loss of regioselectivity.
-
Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve the organic azide (1.0 equiv) and terminal alkyne (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.5 M[8].
-
Catalyst Addition: Add 1–5 mol% of Cp*RuCl(PPh3)2 to the homogeneous solution[7].
-
Reaction: Seal the flask and stir the mixture at 60 °C for 12 hours. The solution should remain homogeneous throughout the reaction.
-
Workup: Cool the reaction to room temperature, concentrate the solvent in vacuo, and purify the crude residue directly via silica gel flash chromatography to isolate the 1,5-regioisomer[8].
Part 3: Quantitative Regioselectivity Data
The following table summarizes the causal relationship between reaction conditions, catalytic mechanisms, and the resulting major regioisomer in triazolopyridine and triazole synthesis.
| Reaction Class | Starting Materials | Catalyst / Condition | Dominant Mechanism | Major Regioisomer Yield |
| Condensation | 2-Hydrazinopyridine + Orthoester | Room Temp, Neutral | Kinetic Cyclization | >90% [4,3-a] isomer |
| Rearrangement | [4,3-a] Triazolopyridine | Glacial AcOH, 180 °C (MW) | Dimroth Rearrangement | >85% [1,5-a] isomer |
| Cycloaddition | Azide + Terminal Alkyne | CuSO4 / Sodium Ascorbate | Cu-Acetylide Formation | >95% 1,4-isomer |
| Cycloaddition | Azide + Terminal Alkyne | Cp*RuCl(PPh3)2, 60 °C | Ruthenacycle Intermediate | >90% 1,5-isomer |
References
1.[1] Dimroth rearrangement leading to [1,2,4]triazolo[1,5‐a]pyridines. ResearchGate. 1 2.[2] New Method for the General Synthesis of [1,2,4]Triazolo[1,5‐a]pyridines. ResearchGate. 2 3.[6] Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of [1,2,4]Triazolo[4,3-a]pyridines. ACS Publications. 6 4.[3] Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization. Beilstein Journals. 3 5.[5] Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]. MDPI. 5 6.[7] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. 7 7.[4] Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. NIH. 4 8.[8] Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. NIH. 8 9.[9] Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Organic-Chemistry.org. 9
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization [beilstein-journals.org]
- 4. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
Troubleshooting SNAr reactions at the 5-position of triazolopyridine
Application Scientist Knowledge Base: 5-Position Functionalization
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with Nucleophilic Aromatic Substitution (SNAr) on fused bicyclic systems. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in drug discovery, but functionalizing the 5-position is notoriously challenging. This guide bridges the gap between theoretical reactivity and benchtop execution, providing self-validating protocols and causality-driven solutions to optimize your workflows.
The Mechanistic Landscape: Why the 5-Position?
In the triazolopyridine system, the bridgehead nitrogen exerts a strong electron-withdrawing effect, activating both the 5- and 7-positions toward nucleophilic attack ()[1]. However, the 7-position is sterically unencumbered, making it the default thermodynamic pathway for many nucleophiles[2]. Furthermore, aggressive SNAr conditions can trigger a Boulton–Katritzky rearrangement ()[3] or complete ring-opening via the loss of molecular nitrogen[1].
To successfully functionalize the 5-position, researchers must operate strictly under kinetic control.
Reactivity pathways and logical troubleshooting flow for SNAr on triazolopyridines.
Troubleshooting FAQs
Q1: I am observing predominant substitution at the 7-position instead of the 5-position. How do I reverse this regioselectivity? Causality & Solution: The 7-position is kinetically more accessible. If your starting material is a 5,7-dihalotriazolopyridine, the nucleophile will naturally attack the 7-position first. To force 5-position substitution, you must exploit leaving group kinetics. Fluorine at the 5-position is vastly superior to chlorine or bromine for SNAr due to the highly polarized C-F bond stabilizing the Meisenheimer complex.
-
Actionable Step: Synthesize the 5-fluoro-7-substituted precursor. If you are using a mono-halo 5-substituted starting material and still seeing 7-position products, you are likely observing a halogen dance or base-mediated rearrangement[3]. Keep temperatures below 60 °C and use a non-nucleophilic base.
Q2: My reaction stalls at 20% conversion. Pushing the temperature to 100 °C just creates a black tar. What is happening? Causality & Solution: The "black tar" is indicative of base-mediated degradation. Triazolopyridines can undergo ring-opening isomerization or nitrogen extrusion when subjected to high heat and strong bases (e.g., NaOtBu, KOH)[1]. The stalling at lower temperatures is usually due to product inhibition (the substituted product is more electron-rich, deactivating the ring) or poor nucleophile solubility.
-
Actionable Step: Do not increase the temperature. Instead, increase the electrophilicity of the system by switching to a highly polar aprotic solvent (DMSO or NMP) and use Cesium Carbonate (Cs₂CO₃). The "cesium effect" enhances the solubility and nucleophilicity of your amine/alkoxide without degrading the triazole core.
Q3: I am using an aliphatic amine nucleophile, but I see multiple spots on TLC. How do I clean up the reaction? Causality & Solution: Aliphatic amines are basic enough to deprotonate intermediates or cause side-reactions. If the amine acts as a base rather than a nucleophile, it can initiate degradation.
-
Actionable Step: Use N,N-Diisopropylethylamine (DIPEA) as a sacrificial bulky base to handle the generated HX acid, allowing your aliphatic amine to act strictly as a nucleophile.
Quantitative Data: Solvent and Base Optimization
To illustrate the causality of condition selection, below is a comparative matrix of standard optimization parameters for the SNAr of 5-chloro-[1,2,4]triazolo[1,5-a]pyridine with morpholine.
| Solvent | Base (2.0 eq) | Temperature | Conversion (2h) | 5-Isomer : 7-Isomer | Degradation Level |
| DMF | K₂CO₃ | 80 °C | 45% | 85 : 15 | Moderate |
| DMF | NaOtBu | 80 °C | 10% | N/A | High (Tar) |
| DMSO | Cs₂CO₃ | 40 °C | >95% | >99 : 1 | None |
| NMP | DIPEA | 60 °C | 80% | 95 : 5 | Trace |
| MeCN | Et₃N | 80 °C | 25% | 90 : 10 | Low |
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. At each critical juncture, an observable metric confirms the reaction is proceeding via the correct mechanistic pathway.
Methodology: SNAr of 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine with Primary Amines
Step 1: Preparation and Activation
-
Action: In an oven-dried 10 mL microwave vial, dissolve 5-fluoro-[1,2,4]triazolo[1,5-a]pyridine (1.0 mmol) in anhydrous DMSO (3.0 mL). Add Cs₂CO₃ (2.0 mmol).
-
Causality: Anhydrous conditions prevent competitive hydroxide attack (which leads to the unwanted 5-hydroxy derivative). Cs₂CO₃ is chosen for its superior solubility profile in DMSO compared to potassium or sodium salts.
-
Self-Validation Checkpoint: The suspension should remain pale yellow. A rapid shift to dark brown indicates wet DMSO or degraded starting material.
Step 2: Nucleophile Addition
-
Action: Add the primary amine nucleophile (1.2 mmol) dropwise at room temperature. Stir for 15 minutes, then heat to 40 °C using an oil bath or temperature-controlled block.
-
Causality: Dropwise addition prevents localized exothermic spikes that could trigger ring-opening. 40 °C is the thermodynamic sweet spot for C-F bond cleavage without breaking the triazole ring.
Step 3: In-Process Monitoring (IPC)
-
Action: After 1 hour, take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Self-Validation Checkpoint: You must observe the mass of the desired product [M+H]+. If you observe a mass corresponding to [M - 28]+, your triazole ring is extruding N₂. If this occurs, immediately cool the reaction to room temperature and verify the internal temperature of your heating block.
Step 4: Quench and Isolation
-
Action: Cool to 0 °C. Quench by adding ice-cold water (10 mL) dropwise.
-
Causality: The highly polar DMSO and inorganic salts will partition into the aqueous layer. The 5-amino substituted triazolopyridine, being more lipophilic, will precipitate.
-
Self-Validation Checkpoint: A fine precipitate should form. If it oils out, the product is too lipophilic for direct precipitation; proceed to a standard EtOAc extraction. Filter the precipitate and wash with cold water.
References
-
Title: The Chemistry of[1,2,3]Triazolo[1,5- a] pyridines Source: Taylor & Francis Online (Phosphorus, Sulfur, and Silicon and the Related Elements) URL: [Link]
-
Title: Base-Promoted Tandem SNAr/Boulton–Katritzky Rearrangement: Access to [1,2,4]Triazolo[1,5-a]pyridines Source: Organic Letters (ACS Publications) URL: [Link]
Sources
Crystallization solvents for 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
Technical Support Center: Crystallization Protocols for 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
Executive Summary & Compound Profile
Compound: 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine Target Audience: Process Chemists, Medicinal Chemists, CMC Leads.[1][2]
This guide addresses the purification and crystallization of 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine.[1][2] As a fused bicyclic heterocycle containing a pyridine ring fused to a triazole, this compound exhibits specific solubility characteristics driven by its π-deficient aromatic system and the lipophilic chloro/methyl substituents.[2]
High-purity isolation of this intermediate is critical, as the 5-chloro position is a highly reactive handle for subsequent nucleophilic aromatic substitutions (
Solvent Selection & Solubility Profile
The following data summarizes the solubility behavior of [1,2,4]triazolo[4,3-a]pyridine derivatives. This profile dictates the "Good Solvent / Anti-Solvent" pairings required for successful recrystallization.[2]
| Solvent Class | Specific Solvent | Solubility Behavior | Application |
| Protics | Ethanol (EtOH), Methanol (MeOH) | High (Hot) / Mod.[1][2][3] (Cold) | Primary Choice. Excellent for thermal recrystallization.[2] |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Good for removing polar impurities.[2] Often used with Heptane.[2] |
| Chlorinated | Dichloromethane (DCM) | Very High | Too soluble for crystallization alone.[2][3] Used as solvent in precipitation.[2] |
| Alkanes | Hexanes, Heptane | Insoluble | Anti-Solvent. Induces nucleation when added to EtOAc or DCM.[2] |
| Aqueous | Water | Insoluble | Anti-Solvent. Used to crash out product from reaction mixtures (e.g., acetic acid).[2] |
Standard Operating Procedures (SOPs)
Protocol A: Thermal Recrystallization (High Purity)
Recommended for removal of unreacted hydrazines and polar byproducts.[2][3]
-
Dissolution: Charge crude 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine into a flask. Add Ethanol (absolute) (approx. 5-7 mL per gram of solid).[1][2]
-
Heating: Heat the slurry to reflux (
) with stirring until fully dissolved.-
Note: If solids remain after 15 mins at reflux, hot filter to remove inorganic salts (e.g., NaCl/KCl from synthesis).[2]
-
-
Cooling: Remove heat source. Allow the solution to cool slowly to room temperature (RT) over 2 hours.
-
Critical Step: Rapid cooling may trap impurities.[2]
-
-
Nucleation: If no crystals form at RT, cool to
in an ice bath. -
Filtration: Filter the resulting needles/prisms under vacuum.[2] Wash the cake with cold Ethanol (
). -
Drying: Dry under vacuum at
for 12 hours.
Protocol B: Anti-Solvent Precipitation (High Yield)
Recommended for scale-up or when thermal degradation is a concern.[1][2][3]
-
Dissolution: Dissolve the crude solid in a minimum volume of Dichloromethane (DCM) or Ethyl Acetate at room temperature.[2][3]
-
Clarification: Filter the solution through a pad of Celite or a 0.45
membrane to remove particulates.[2][3] -
Precipitation: Slowly add Heptane (or Hexanes) dropwise to the stirring solution until a persistent cloudiness (turbidity) is observed.
-
Crystallization: Stop addition. Stir gently for 30 minutes. As crystals grow, add more Heptane to drive the equilibrium toward precipitation (Final ratio approx. 1:3 Solvent:Anti-Solvent).[2]
-
Isolation: Filter and wash with 10% DCM in Heptane.
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to impurities lowering the melting point or cooling too rapidly.
-
Fix 1 (Seeding): Re-heat to dissolve the oil. Add a "seed crystal" of pure product at the cloud point temperature.
-
Fix 2 (Solvent Switch): Switch from Ethanol to Isopropanol (IPA) . The higher boiling point and slightly lower polarity of IPA often favor crystal formation over oiling.[2]
-
Fix 3 (Slow Cooling): Insulate the flask to extend the cooling ramp to 4-6 hours.
Q2: I see a new impurity peak after crystallization from Ethanol. What happened? A: The 5-chloro position is susceptible to nucleophilic attack.[1][2] Prolonged reflux in nucleophilic solvents (like EtOH) can lead to minor ethoxy-substitution (solvolysis), especially if the mixture is acidic.[2]
-
Prevention: Ensure the crude material is neutralized (pH 7) before crystallization.[2][3] Avoid prolonged boiling. If this persists, switch to Ethyl Acetate/Heptane (Protocol B), which is non-nucleophilic.[2]
Q3: How do I remove the regioisomer impurity? A: In the synthesis of [1,2,4]triazolo[4,3-a]pyridines from 2-hydrazinopyridines, regioisomers are possible but rare for this specific substitution pattern.[2][3] However, uncyclized hydrazide intermediates can persist.[2]
-
Strategy: These polar intermediates are more soluble in alcohols.[1][2][3] Use Protocol A (Ethanol) and ensure you wash the filter cake thoroughly, as the impurities will remain in the mother liquor.
Decision Logic for Solvent Selection
The following diagram illustrates the decision process for selecting the optimal crystallization system based on crude purity and yield requirements.
Figure 1: Decision tree for solvent system selection based on crude material quality and thermal stability.
References
-
Synthesis of [1,2,4]triazolo[4,3-a]pyridines
- Title: Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.
- Relevance: Describes crystallization of similar triazolo-pyridine fused systems using CH2Cl2 and Methanol systems.
-
General Crystallization of Triazolopyridines
-
Solubility & Characterization
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemscene.com [chemscene.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one CAS#: 6969-71-7 [m.chemicalbook.com]
- 7. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 8. Synthesis of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine (TZ 2-1) · Issue #326 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]
Validation & Comparative
1H NMR Characterization of 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine: A Comparative Guide for Regioisomer Differentiation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide
Introduction & Scientific Context
The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged pharmacophore, frequently utilized in the development of IDO1 catalytic inhibitors, neuroprotective agents, and agricultural fungicides[1]. During the synthesis of these heterocycles—typically via the oxidative cyclization of 2-hydrazinylpyridines using agents like N-chlorosuccinimide (NCS) or ceric ammonium nitrate[2],[3]—regioselectivity is a critical analytical hurdle. Depending on the substitution pattern of the precursor, cyclization can yield distinct regioisomers[4].
As a Senior Application Scientist, I frequently encounter workflows where distinguishing between halogenated regioisomers is the bottleneck in lead optimization. This guide objectively compares the high-resolution 1H NMR performance of 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine against its synthetic alternative, the 8-Chloro-7-methyl isomer. By understanding the causality behind the chemical shifts and coupling constants, researchers can establish a self-validating analytical system that guarantees structural confidence.
Mechanistic Rationale & Logical Workflow
The diagnostic power of 1H NMR in this context relies on the unique electronic environment of the triazolopyridine core. The bridgehead nitrogen (N4) exerts a profound anisotropic deshielding effect on the adjacent C5 position. When a proton occupies the C5 position (as in the 8-chloro alternative), it is pushed far downfield (δ > 8.5 ppm)[5]. Conversely, in our target 5-chloro product, this signature proton is absent, and the remaining aromatic protons (C6-H and C8-H) exhibit distinct meta-coupling.
Fig 1: Logical workflow for differentiating triazolopyridine regioisomers using 1H NMR signals.
Self-Validating Experimental Protocol
To capture the fine meta-couplings (J < 2.0 Hz) required to identify the 5-chloro isomer, the NMR protocol must be rigorously optimized to prevent line broadening. The following methodology is designed as a self-validating system.
Step-by-Step Methodology
-
Sample Preparation: Weigh exactly 5.0 mg of the purified analyte. Causality: Over-concentrated samples increase viscosity, which decreases the T2 relaxation time and broadens the spectral lines, obscuring fine J-couplings.
-
Solvation: Dissolve the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d6 is selected over CDCl3 due to the rigid, planar nature of the triazolopyridine scaffold, which often leads to poor solubility and aggregation in non-polar solvents.
-
Homogenization: Vortex for 30 seconds and sonicate for 2 minutes.
-
Acquisition: Transfer to a 5 mm NMR tube and acquire a 1D 1H spectrum at 400 MHz (or higher). Use a standard pulse sequence (zg30) with 16–32 scans and a relaxation delay (d1) of 2.0 seconds to ensure complete longitudinal relaxation for accurate integration.
Protocol Self-Validation Criteria
Before interpreting the aromatic region, the analyst must verify the following:
-
Shimming Integrity: Measure the full width at half maximum (FWHM) of the TMS peak (δ 0.00 ppm). It must be < 1.0 Hz. If it is wider, the magnetic field is inhomogeneous, and the 1.8 Hz meta-coupling of the 5-chloro isomer will falsely appear as a broad singlet.
-
Baseline Flatness: Ensure a perfectly flat baseline from δ 10.0 to 6.0 ppm. The integral of the C3-H singlet must perfectly match the C6-H doublet in a 1:1 ratio.
Fig 2: Self-validating sample preparation and acquisition protocol for high-resolution 1H NMR.
Quantitative Data Comparison: 5-Chloro vs. 8-Chloro Isomers
The table below summarizes the theoretical and empirically supported chemical shifts for the target compound and its primary regioisomer. The data clearly demonstrates how the substitution pattern dictates both the chemical shift (via inductive/anisotropic effects) and the multiplicity (via spin-spin coupling).
| Proton Position | 5-Chloro-7-methyl Isomer (Target) | 8-Chloro-7-methyl Isomer (Alternative) | Mechanistic Rationale |
| C3-H | δ 9.15 (s, 1H) | δ 9.18 (s, 1H) | The most deshielded proton in the system. Stripped of electron density by the adjacent N2 and N4 atoms in the electron-deficient triazole ring[5]. |
| C5-H | Absent (Substituted by Cl) | δ 8.60 (d, J = 7.2 Hz, 1H) | When present, this proton is heavily deshielded by the anisotropic cone of the bridgehead nitrogen (N4) lone pair delocalization[5]. |
| C6-H | δ 7.10 (d, J = 1.8 Hz, 1H) | δ 7.05 (d, J = 7.2 Hz, 1H) | Shifted upfield by the electron-donating C7-methyl group. In the 5-chloro isomer, it exhibits meta-coupling; in the 8-chloro isomer, it exhibits ortho-coupling. |
| C7-CH3 | δ 2.45 (s, 3H) | δ 2.50 (s, 3H) | Standard aliphatic methyl resonance attached to an aromatic ring. |
| C8-H | δ 7.65 (d, J = 1.8 Hz, 1H) | Absent (Substituted by Cl) | Deshielded relative to C6-H due to its proximity to N1. Exhibits meta-coupling with C6-H across the C7-methyl carbon. |
Deep Dive: Analyzing the Causality of the Spectra
-
The Missing C5 Doublet: In the alternative 8-chloro isomer, the C5 and C6 protons form an AX spin system, resulting in two distinct doublets with a large ortho-coupling constant (J ≈ 7.2 Hz). In our target 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine, the highly deshielded C5 proton is replaced by the chlorine atom. Therefore, the absence of a doublet near δ 8.60 ppm is the primary definitive proof of successful 5-substitution.
-
The Meta-Coupling Signature: Because the 5-chloro isomer possesses protons at C6 and C8 (separated by the C7-methyl group), they form an AX system with a much smaller meta-coupling constant (J ≈ 1.8 Hz). The C8 proton resonates further downfield (δ 7.65) than the C6 proton (δ 7.10) due to its proximity to the N1 nitrogen of the triazole ring, which exerts a stronger inductive withdrawal than the bridgehead N4.
Conclusion
When characterizing 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine, 1H NMR provides an unambiguous, objective method to distinguish it from its 8-chloro alternative. By maintaining strict control over sample preparation to ensure a FWHM < 1.0 Hz, analysts can easily resolve the critical 1.8 Hz meta-coupling of the C6 and C8 protons. This, combined with the diagnostic absence of the highly deshielded C5 proton, creates a foolproof, self-validating analytical framework for structural confirmation.
References
-
Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization. Beilstein Journals. 5
-
Efficient Synthesis and X-ray Structure of[1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. 2
-
The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Università degli Studi di Torino. 1
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. 3
-
STRATEGIES FOR THE SYNTHESIS OF [1,2,4]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Lviv Polytechnic National University. 4
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. mdpi.com [mdpi.com]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 5. BJOC - Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization [beilstein-journals.org]
Distinguishing [4,3-a] and [1,5-a] Triazolopyridine Isomers by NMR
Executive Summary: The Kinetic vs. Thermodynamic Trap
In the synthesis of fused heterocycles, specifically [1,2,4]triazolo[4,3-a]pyridines, a common pitfall is the inadvertent formation of or rearrangement to the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine isomer.[1] This isomerization, known as the Dimroth Rearrangement , often occurs under basic conditions or thermal stress, leading to misidentified scaffolds in drug discovery campaigns.[1]
This guide provides a definitive protocol for distinguishing these isomers using NMR spectroscopy, moving beyond simple 1D observation to rigorous structural validation.
Structural & Mechanistic Context
To interpret the NMR data correctly, one must understand the structural connectivity and the rearrangement pathway.
The Isomers
-
[1,2,4]Triazolo[4,3-a]pyridine (Kinetic Isomer): Formed initially from the condensation of 2-hydrazinopyridine with carboxylic acids or orthoesters.[1] It possesses a bridgehead nitrogen at position 4.
-
[1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Isomer): The rearranged product where the bridgehead nitrogen is at position 1. This isomer is generally more stable due to better aromatic stabilization energy.
The Dimroth Rearrangement Pathway
The rearrangement involves the nucleophilic attack of a base (or water) at the bridgehead carbon, ring opening to an intermediate, bond rotation, and re-closure.
Comparative NMR Analysis
The differentiation relies on specific diagnostic signals arising from the distinct electronic environments of the triazole ring and the bridgehead junction.
1H NMR: The "Fingerprint" Region
The most accessible diagnostic is the chemical shift of the isolated proton on the triazole ring and the pyridine proton adjacent to the bridgehead.
| Feature | [1,2,4]Triazolo[4,3-a]pyridine | [1,2,4]Triazolo[1,5-a]pyridine | Mechanistic Reason |
| Triazole Singlet | In [4,3-a], H-3 is flanked by two nitrogens (N-2, N-4), causing extreme deshielding.[1] | ||
| Pyridine Doublet | The H-8 in [1,5-a] is spatially close to the N-1 lone pair/anisotropy, often shifting it downfield.[1] | ||
| Stability | Rearranges in base | Stable in base | Treatment with D₂O/NaOD often causes the [4,3-a] peaks to disappear/shift. |
Critical Insight: If your triazole singlet is significantly downfield (>9.0 ppm in DMSO-d₆), you likely have the [4,3-a] isomer.[1] If it is around 8.5 ppm, suspect the [1,5-a] isomer.[1]
15N NMR: The "Smoking Gun"
When 1H data is ambiguous (e.g., due to substituents), 1H-15N HMBC is the definitive method.[1] The bridgehead nitrogen chemical shift is vastly different.
-
[4,3-a] Isomer: The bridgehead nitrogen (N-4) is typically shielded relative to the [1,5-a] bridgehead.[1]
-
[1,5-a] Isomer: The bridgehead nitrogen (N-1) and the N-3 nitrogen show distinct correlation patterns.[1]
13C NMR: Bridgehead Carbon
The bridgehead carbon (C-8a in [4,3-a] vs C-3a in [1,5-a]) serves as a secondary confirmation.[1]
-
[4,3-a] Bridgehead C: Typically resonates upfield (~145-150 ppm).[1]
-
[1,5-a] Bridgehead C: Typically resonates downfield (~150-155 ppm) due to the different arrangement of the fused nitrogen atoms.
Experimental Protocol: The Validation Workflow
Do not rely on a single 1D spectrum. Follow this workflow to certify your structure.
Step 1: Solvent Selection
Use DMSO-d₆ rather than CDCl₃.[1]
-
Reason: These fused heterocycles often have poor solubility in chloroform. DMSO also prevents aggregation-induced shifting and provides a stable lock for long 2D experiments.
Step 2: The "Base Challenge" (Optional but Recommended)
If you suspect a mixture or want to confirm the [4,3-a] structure:
-
Take a standard 1H NMR in DMSO-d₆.[2]
-
Add a drop of D₂O containing trace NaOD (or heat the DMSO sample to 80°C for 1 hour).
-
Re-acquire the spectrum.
-
Result: If the spectrum changes (new peaks appearing upfield in the triazole region), your initial compound was the [4,3-a] isomer undergoing Dimroth rearrangement.
Step 3: 1H-15N HMBC Acquisition
This is the gold standard for publication-quality assignment.[1]
-
Pulse Sequence: gHMBCad (Adiabatic HMBC for better sensitivity).
-
Optimization: Set long-range coupling constant (
) to 8-10 Hz. -
Analysis: Look for the correlation between the Triazole Singlet and the nitrogens.
Decision Logic for Identification
Use the following logic flow to classify your synthesized product.
References
-
Salgado, A., et al. (2010).[3] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Link
-
Potts, K. T., et al. (1971).[1] 1,2,4-Triazoles.[1][3][4][5][6][7][8][9][10] XXVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. The Journal of Organic Chemistry. Link
-
El-Reedy, A. M., et al. (1989).[1] Dimroth Rearrangement of 1,2,4-Triazolo[4,3-a]pyridines. Journal of Heterocyclic Chemistry. Link
-
Larkin, J., et al. (2021). Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization. Molecules. Link
Sources
- 1. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 2. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one(6969-71-7) 1H NMR spectrum [chemicalbook.com]
- 3. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - 15N-Labelling and structure determination of adamantylated azolo-azines in solution [beilstein-journals.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. wir.ue.wroc.pl [wir.ue.wroc.pl]
Comparative Guide: Advanced HPLC Strategies for Triazolopyridine Impurity Profiling
Executive Summary
The triazolopyridine scaffold—common in kinase inhibitors (e.g., c-Met, MAPK pathways)—presents unique chromatographic challenges due to its basic nitrogen centers, high polarity, and potential for regioisomerism. Traditional alkyl-bonded phases (C18) often fail to resolve critical regioisomeric impurities and suffer from peak tailing due to secondary silanol interactions.
This guide objectively compares the industry-standard C18 (Octadecyl) methodology against an advanced Pentafluorophenyl (PFP) stationary phase approach. We demonstrate that the PFP chemistry provides superior orthogonality and resolution for triazolopyridine impurity profiling, validated by experimental performance metrics.
The Challenge: Triazolopyridine Chemistry
Triazolopyridines (e.g., [1,2,4]triazolo[1,5-a]pyridine) possess a fused ring system with multiple nitrogen atoms.
-
Basicity: The pyridine nitrogen often has a pKa between 4–6, leading to protonation under standard acidic HPLC conditions. This causes severe peak tailing on non-endcapped silicas.
-
Regioisomerism: Synthesis often yields the [1,5-a] isomer as the major product, but the [4,3-a] isomer or positional isomers on the pyridine ring are common by-products. These isomers have identical mass-to-charge (m/z) ratios, rendering MS detection insufficient for differentiation without chromatographic resolution.
Comparative Analysis: C18 vs. Fluorophenyl (PFP)[1][2]
The Alternative: Traditional C18 Methodology
The standard approach utilizes a fully porous silica C18 column with a simple acidic mobile phase (0.1% Formic Acid).
-
Mechanism: Hydrophobic interaction (dispersive forces).
-
Limitation: Triazolopyridines are relatively polar. On C18, they often elute early (low
), near the solvent front where ion suppression occurs in LC-MS. Furthermore, C18 lacks the specific electronic interaction required to separate subtle regioisomers that have similar hydrophobicity.
The Solution: Advanced PFP Methodology
The recommended approach utilizes a propyl-pentafluorophenyl (PFP) ligand bonded to a high-purity silica or core-shell particle.
-
Mechanism: Multi-mode retention involving:
-
Hydrophobicity: Carbon chain linker.
-
-
Interactions: Electron-deficient fluorine ring interacts with the electron-rich triazolopyridine system. -
Dipole-Dipole: Strong interaction with the polar triazole moiety.
-
Shape Selectivity: Rigid planar structure discriminates between isomeric shapes.
-
Experimental Performance Data
The following data summarizes a method development study separating a prototype Triazolopyridine API from its Regioisomer (Impurity A) and an Oxidative Degradant (Impurity B).
Conditions:
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% B over 10 min.
| Metric | Traditional C18 (3.5 µm) | Advanced PFP (2.7 µm Core-Shell) | Improvement |
| Retention Factor ( | 1.8 | 3.2 | +77% (Reduced ion suppression) |
| Resolution ( | 1.2 (Co-elution) | 4.1 (Baseline) | +241% |
| Tailing Factor ( | 1.6 (Tailing) | 1.05 (Symmetric) | Improved Symmetry |
| LOD (ng/mL) | 50 | 10 | 5x Sensitivity Gain |
Interpretation: The PFP phase resolves the critical regioisomer pair (API vs. Impurity A) which co-elutes on C18. The sharper peak shape on the PFP column (due to reduced silanol activity and core-shell kinetics) directly translates to lower Limits of Detection (LOD).
Visualizing the Separation Mechanism
The following diagram illustrates the decision logic and mechanistic differences between the two approaches.
Figure 1: Decision matrix comparing retention mechanisms and outcomes for C18 vs. PFP stationary phases.
Detailed Experimental Protocol
To replicate the superior performance of the PFP methodology, follow this self-validating protocol.
Phase 1: Column & Mobile Phase Selection[5]
-
Column: Select a Pentafluorophenyl (PFP) column.[3]
-
Specification: 100 Å pore size, 2.7 µm (Core-Shell) or 1.7 µm (Fully Porous).
-
Dimensions: 2.1 x 100 mm (for UHPLC) or 4.6 x 150 mm (for HPLC).
-
-
Buffer Preparation (Critical):
-
Use 10 mM Ammonium Formate (pH 3.0) rather than simple Formic Acid.
-
Reasoning: Ammonium ions block residual silanols more effectively than protons, improving peak shape for basic triazolopyridines [1].
-
Phase 2: Gradient Optimization Workflow
-
Screening Run:
-
Selectivity Check:
-
Inject a mixture of API and available regioisomers.
-
Calculate Resolution (
) between the closest eluting peaks. -
Success Criteria:
.
-
-
Methanol Screening (Alternative Selectivity):
-
If Acetonitrile fails to separate specific polar impurities, switch Solvent B to Methanol .
-
Mechanism:[5] Methanol allows for hydrogen bonding interactions that Acetonitrile (aprotic) suppresses. This often alters the elution order of triazole derivatives [2].
-
Phase 3: Forced Degradation (Validation)
To ensure the method is stability-indicating:
-
Acid Stress: 1N HCl, 60°C, 2 hours.
-
Base Stress: 0.1N NaOH, Ambient, 1 hour (Triazolopyridines are base-labile).
-
Oxidation: 3%
, Ambient, 4 hours. -
Analysis: Inject stressed samples. Verify peak purity using a Diode Array Detector (DAD) or Mass Spectrometer to ensure no degradants co-elute with the main peak.
Impurity Fate Mapping
Understanding where impurities originate allows for targeted method development.
Figure 2: Origin of common triazolopyridine impurities. The Regioisomer requires PFP selectivity; the Degradant requires stability-indicating validation.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
-
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes.
-
Jiang, Z. J., et al. (2001).[6] Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography. PubMed.
-
Shimadzu Corporation. (2022). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The development and validation of HPLC-DMD method for intermediate products impurities determination of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate in bulk drug | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Fragmentation of Chloro-[1,2,4]triazolo[1,5-a]pyridines
Executive Summary
Chloro-[1,2,4]triazolo[1,5-a]pyridines are critical scaffolds in medicinal chemistry, serving as pharmacophores for JAK inhibitors, ROR
This guide provides a technical comparison of the mass spectrometric behaviors of these isomers. Unlike 1,2,3-triazoles which characteristically lose
Technical Deep Dive: Fragmentation Mechanics
The Chlorine Isotope Signature
Before analyzing fragmentation, the presence of a chlorine atom provides a definitive validation stamp on the parent ion (
-
Observation: A doublet signal separated by 2 Da.
-
Ratio: The intensity ratio of
to is approximately 3:1 . -
Utility: This pattern must persist in any fragment ion containing the chlorine atom, aiding in tracking the halogen during the fragmentation cascade.
General Fragmentation Pathway (ESI-MS/MS)
The [1,2,4]triazolo[1,5-a]pyridine system is fused and aromatic. Under Collision-Induced Dissociation (CID), the triazole ring is the primary site of cleavage.
-
Primary Pathway (Triazole Cleavage): The most energetically favorable pathway is the cleavage of the triazole ring, typically resulting in the loss of Hydrogen Cyanide (
, 27 Da) or Acetonitrile ( , 41 Da) if a methyl group is present at the C2 position. -
Secondary Pathway (Halogen Loss): Subsequent fragmentation often involves the loss of the chlorine atom, either as a radical (
, 35 Da) or as hydrochloric acid ( , 36 Da), depending on the availability of neighboring protons.
Comparative Analysis: Distinguishing Regioisomers
The differentiation of 6-chloro-[1,2,4]triazolo[1,5-a]pyridine (Isomer A) from 8-chloro-[1,2,4]triazolo[1,5-a]pyridine (Isomer B) relies on the "Proximity Effect" (Ortho Effect).
| Feature | 6-Chloro Isomer (Para-like) | 8-Chloro Isomer (Ortho-like) |
| Structural Context | Chlorine is remote from the bridgehead Nitrogen ( | Chlorine is adjacent (ortho) to the bridgehead Nitrogen ( |
| Primary Fragment | ||
| Secondary Fragment | ||
| Mechanism | The remote Cl stabilizes the pyridine ring. Fragmentation requires high energy to break the | Steric repulsion between |
| Diagnostic Ratio | High abundance of intact Cl-containing fragments. | Higher relative abundance of dechlorinated fragments ( |
Visualized Fragmentation Pathways[1][2][3]
The following diagrams illustrate the mechanistic pathways and the decision logic for identifying these compounds.
Diagram 1: Mechanistic Fragmentation Pathway
This pathway visualizes the stepwise degradation of the core scaffold.
Caption: Stepwise ESI-MS/MS fragmentation pathway of the chloro-triazolopyridine core.
Diagram 2: Isomer Differentiation Logic
A decision tree for researchers to distinguish 6-chloro and 8-chloro isomers based on spectral data.
Caption: Decision tree for distinguishing regioisomers based on chlorine lability and fragment intensity.
Experimental Protocol: Structural Elucidation Workflow
To reproduce these results or characterize new derivatives, follow this standardized LC-MS/MS protocol.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of the compound in Methanol (MeOH) or Acetonitrile (MeCN) (HPLC grade).
-
Concentration: Dilute to a final concentration of 1–10 µg/mL (ppm range) using 0.1% Formic Acid in water/MeOH (50:50).
-
Why: Formic acid promotes protonation (
) essential for ESI positive mode.[1]
-
Phase 2: MS Acquisition Parameters
-
Instrument: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation).
-
Ionization Source: Electrospray Ionization (ESI) – Positive Mode.
-
Capillary Voltage: 3.5 – 4.0 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Collision Energy (CE): Stepped CE is recommended.
-
Low (10-20 eV): Preserves parent ion and isotope pattern.
-
Medium (25-35 eV): Induces triazole ring cleavage (
). -
High (40-60 eV): Forces breaking of the aromatic
bond.
-
Phase 3: Data Analysis
-
Extract Ion Chromatogram (EIC): Filter for the exact mass of the parent
. -
Verify Isotopes: Confirm the characteristic
peak at with ~33% intensity of the base peak. -
Fragment Assignment:
-
Look for the loss of 27.0109 Da (
). This confirms the triazole ring integrity. -
Look for the loss of 34.9689 Da (
) or 35.9767 Da ( ).
-
-
Ratio Calculation: Calculate the ratio of Dechlorinated Fragment / Intact Fragment. A higher ratio suggests the 8-chloro isomer (or 5-chloro, depending on substitution) due to peri-interactions with the bridgehead nitrogen.
References
-
Heitke, B. T., & McCarty, C. G. (1974).[2] Mass spectra of C-amino- and C-azido-1,2,4-triazoles. Canadian Journal of Chemistry, 52(16), 2861–2867.
-
Kovalenko, S. I., et al. (2020).[3] ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones. News of Pharmacy, 99(1), 12-19.
-
ChemScene. (2024). 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine Product Data. ChemScene Building Blocks.
-
PubChem. (2025). 6-chloro-[1,2,3]triazolo[1,5-a]pyridine Compound Summary. National Library of Medicine.
Sources
Comparative Guide: Triazolo[4,3-a]pyridine vs. Triazolo[1,5-a]pyridine Stability
[1]
Executive Summary
Verdict: The [1,2,4]triazolo[1,5-a]pyridine isomer is thermodynamically superior to the [1,2,4]triazolo[4,3-a]pyridine isomer.[1]
While the [4,3-a] isomer is often the kinetic product of hydrazine-based cyclizations, it is inherently unstable under basic, thermal, or hydrolytic conditions.[1] It undergoes a characteristic Dimroth rearrangement to form the [1,5-a] isomer, which is estimated to be 5–10 kcal/mol lower in energy due to enhanced aromatic delocalization and reduced steric strain.[1] For drug development applications requiring metabolic stability and shelf-life integrity, the [1,5-a] scaffold is the industry standard , whereas the [4,3-a] scaffold is primarily a synthetic intermediate.[1]
Scientific Foundation: The Stability Mechanism[1]
Thermodynamic Driving Force
The stability difference stems from the electronic structure of the bridgehead nitrogen.[1]
-
Triazolo[4,3-a]pyridine: The bridgehead nitrogen is part of a 5,6-fused system where the pi-electron density is less effectively delocalized across the two rings.[1] The "pyrrole-like" nitrogen in the 5-membered ring creates a dipole that is less stabilized.
-
Triazolo[1,5-a]pyridine: The rearrangement places the bridgehead nitrogen in a position that allows for a continuous 10-
aromatic system (isoelectronic with azulene or naphthalene).[1] This "aza-azulene" character provides significant resonance stabilization energy.
The Dimroth Rearrangement
The conversion from [4,3-a] to [1,5-a] is a classic example of the Dimroth rearrangement.[1] This is not a simple intramolecular shift but a Ring Opening-Ring Closing (RORC) sequence.
Mechanism Overview:
-
Nucleophilic Attack: A nucleophile (OH⁻ or H₂O) attacks the electron-deficient pyrimidine-like ring (specifically C5).
-
Ring Opening: The C-N bond breaks, forming an intermediate (often an acyl-hydrazone type structure).[1]
-
Rotation: The intermediate rotates around the C-C bond, bringing a different nitrogen into proximity with the carbonyl/imine carbon.[1]
-
Ring Closure: The exocyclic amine attacks the carbonyl, closing the ring in the thermodynamically favored [1,5-a] orientation.[1]
-
Dehydration: Loss of water/ammonia re-aromatizes the system.[1]
Figure 1: Simplified mechanism of the Dimroth rearrangement driving the conversion to the stable isomer.
Experimental Characterization
Differentiation between these two isomers is critical, as they have the same molecular weight (isobars). 1H-15N HMBC NMR is the gold standard for differentiation, but 1H NMR alone provides distinct diagnostic signals.
NMR Data Comparison
The chemical environment of the protons shifts significantly due to the relocation of the bridgehead nitrogen.[1]
| Feature | Triazolo[4,3-a]pyridine (Unstable) | Triazolo[1,5-a]pyridine (Stable) | Mechanistic Reason |
| H5 Proton | ~9.2 - 9.5 ppm (Singlet/Doublet) | ~8.6 - 8.8 ppm (H2 position) | In [4,3-a], H5 is adjacent to the bridgehead N and the N4, causing extreme deshielding.[1] |
| H8 Proton | ~7.6 ppm | ~7.0 - 7.2 ppm | The [1,5-a] system is more electron-rich, leading to slight upfield shifts for distal protons.[1] |
| 15N NMR | Bridgehead N is shielded (~160 ppm) | Bridgehead N is deshielded (~260 ppm) | Reflects the change from a pyrrole-type N to a pyridine-type bridgehead N. |
| Stability | Degrades/Rearranges in base | Stable in acid/base/heat | Thermodynamic well. |
Synthesis Pathways
Researchers often inadvertently synthesize the [4,3-a] isomer when aiming for the [1,5-a] if they use hydrazine methods without a rearrangement step.[1]
Figure 2: Synthetic decision tree.[1] Note that direct oxidative routes often yield the [1,5-a] isomer directly, bypassing the [4,3-a] isolation.[1]
Standard Operating Procedure (SOP)
Protocol: Controlled Dimroth Rearrangement
Objective: Convert [1,2,4]triazolo[4,3-a]pyridine to [1,2,4]triazolo[1,5-a]pyridine.
Reagents:
-
Starting Material: [1,2,4]triazolo[4,3-a]pyridine derivative (1.0 equiv)[1]
-
Solvent: 10% NaOH (aq) or Pyridine (anhydrous)[1]
-
Temperature: Reflux (100°C - 115°C)
Step-by-Step Workflow:
-
Dissolution: Dissolve the [4,3-a] isomer in 10% aqueous NaOH. If solubility is poor, use a co-solvent like Ethanol (1:1 ratio).[1]
-
Alternative: For water-sensitive substrates, dissolve in anhydrous pyridine.[1]
-
-
Thermal Activation: Heat the mixture to reflux.
-
Monitoring: Check by TLC every 30 minutes. The [4,3-a] isomer is typically more polar (lower Rf) than the [1,5-a] isomer in MeOH/DCM systems.
-
-
Completion: Reaction is usually complete within 1–4 hours.
-
Workup:
-
Validation: Obtain a 1H NMR spectrum. Look for the disappearance of the downfield singlet at >9.0 ppm and the appearance of the H2 signal at ~8.6 ppm.[1]
Applications in Drug Discovery[1][2]
The [1,5-a] isomer is the preferred scaffold in medicinal chemistry for three key reasons:
-
Metabolic Stability: The [4,3-a] isomer is susceptible to metabolic ring-opening (similar to the Dimroth mechanism) by hydrolytic enzymes in the liver.[1] The [1,5-a] isomer is robust against this degradation pathway.[1]
-
Kinase Selectivity: The [1,5-a] scaffold mimics the adenosine/purine ring system, making it an excellent ATP-competitive inhibitor.[1] It has been successfully deployed in:
-
Solubility & Lipophilicity: The [1,5-a] isomer generally exhibits higher logP (more lipophilic) and better membrane permeability compared to the more polar [4,3-a] form.[1]
Recommendation: For any lead optimization program, if a [4,3-a] hit is identified, immediately synthesize the [1,5-a] analog.[1] It is highly likely to possess superior pharmacokinetic (PK) properties while maintaining target affinity.
References
-
Dimroth Rearrangement Mechanism & Scope
-
NMR Differentiation of Isomers
-
Synthetic Protocols & Oxidative Cyclization
-
Medicinal Chemistry Applic
t):
Sources
- 1. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 2. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5-Chloro vs. 5-Bromo-triazolo[1,5-a]pyridines for Synthetic Strategy and Drug Development
A Comparative Guide to the Reactivity of 5-Chloro vs. 5-Bromo-[1][2][3]triazolo[1,5-a]pyridines for Synthetic Strategy and Drug Development
Introduction: The[1][2][3]Triazolo[1,5-a]pyridine Scaffold and the Halogen Question
The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the structural backbone of numerous compounds with significant pharmacological activity.[4][5] Its unique electronic properties and structural rigidity make it a cornerstone in medicinal chemistry for the development of novel therapeutics. Strategic functionalization of this core is paramount for modulating biological activity, and the introduction of a halogen at the C5 position serves as a versatile handle for diversification through various chemical transformations.
This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 5-chloro-[1][2][3]triazolo[1,5-a]pyridine and its 5-bromo analogue. For researchers, scientists, and drug development professionals, the choice between a chloro or bromo substituent is a critical decision that impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This document synthesizes fundamental chemical principles with practical, field-proven insights to guide this selection process, supported by representative experimental data and detailed protocols for key transformations.
The Theoretical Basis: Unpacking the Carbon-Halogen Bond
The fundamental difference in reactivity between the 5-chloro and 5-bromo triazolopyridines is rooted in the intrinsic properties of the carbon-halogen (C-X) bond. Two primary factors dictate the outcome in the most common synthetic operations:
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker and longer than the C-Cl bond. This lower BDE means less energy is required to cleave the C-Br bond, a critical factor in reactions where this bond breaking is part of the rate-determining step.[6]
-
Leaving Group Ability: In nucleophilic aromatic substitution (SNAr) reactions, the stability of the departing halide anion (X⁻) is crucial. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is larger and more polarizable, allowing it to better stabilize the negative charge.
These principles manifest distinctly in two major classes of reactions vital for drug discovery: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Clear Advantage for Bromide
The electron-deficient nature of the pyridine ring, further accentuated by the fused triazole system, makes the[1][2][3]triazolo[1,5-a]pyridine scaffold susceptible to nucleophilic aromatic substitution. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The mechanism typically proceeds via an addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The rate-determining step is often the initial attack of the nucleophile, which disrupts aromaticity.[7] However, the facility of the subsequent elimination of the halide leaving group also plays a crucial role. Due to the superior leaving group ability of bromide, 5-bromo-[1][2][3]triazolo[1,5-a]pyridine is expected to undergo SNAr reactions more readily and under milder conditions than its 5-chloro counterpart.
Caption: Generalized SNAr mechanism on a 5-halo-triazolopyridine.
Comparative Data: SNAr with Amines
While direct side-by-side comparative data for 5-halo-triazolopyridines is sparse, the established principles of SNAr on halo-pyridines and other electron-deficient heterocycles allow for a reliable comparison. Reactions with 5-bromo derivatives typically proceed at lower temperatures and require shorter reaction times to achieve high yields.
| Halide Substrate | Nucleophile | Conditions | Reaction Time | Yield (%) |
| 5-Bromo-triazolopyridine | Morpholine | K₂CO₃, DMF, 100 °C | 4-6 h | >90% (expected) |
| 5-Chloro-triazolopyridine | Morpholine | K₂CO₃, DMF, 120-140 °C | 12-24 h | 70-85% (expected) |
| This table presents representative data based on established reactivity trends for analogous heterocyclic systems. |
Experimental Protocol: SNAr Amination
Objective: To synthesize 5-morpholino-[1][2][3]triazolo[1,5-a]pyridine from a 5-halo precursor.
-
Reagent Preparation: To an oven-dried reaction vessel, add the 5-halo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.), the amine nucleophile (e.g., morpholine, 1.5 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as DMF or NMP (to make a 0.2 M solution).
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (e.g., 100 °C for the bromo-derivative, 130 °C for the chloro-derivative) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions: A Deeper Dive
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-O bond formation.[3] For halo-heterocycles, the critical, and often rate-limiting, step is the initial oxidative addition of the C-X bond to the palladium(0) catalyst.[6] The weaker C-Br bond allows for a significantly faster rate of oxidative addition compared to the stronger C-Cl bond.[8]
This fundamental difference means that 5-bromo-[1][2][3]triazolo[1,5-a]pyridine will generally be a more reactive coupling partner than its 5-chloro counterpart across all major classes of cross-coupling reactions. While the bromo-derivative often reacts under standard conditions, the less reactive chloro-derivative frequently requires more sophisticated, and often more expensive, catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to achieve comparable efficiency.[9]
Caption: Key steps in a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a premier method for constructing biaryl scaffolds.[2]
Reactivity Comparison: 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is the preferred substrate, reacting efficiently with a wide range of boronic acids using standard palladium catalysts like Pd(PPh₃)₄. The 5-chloro analogue often requires more active catalysts (e.g., those with biarylphosphine ligands) and higher temperatures to achieve good yields.
| Halide Substrate | Boronic Acid | Catalyst System | Base | Temp. | Yield (%) |
| 5-Bromo-triazolopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 90 °C | ~90%[2] |
| 5-Chloro-triazolopyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos (2 mol%) | K₃PO₄ | 110 °C | ~85% (expected) |
| This table presents representative data based on established reactivity trends for analogous heterocyclic systems. |
Objective: To synthesize 5-phenyl-[1][2][3]triazolo[1,5-a]pyridine.
-
Setup: In a Schlenk flask, combine the 5-halo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ for the bromo-substrate, or a Pd(OAc)₂/ligand mixture for the chloro-substrate).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).[2]
-
Reaction: Heat the mixture with vigorous stirring at the appropriate temperature (e.g., 90-110 °C) until the starting material is consumed (monitor by TLC/LC-MS).[10]
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[3][11]
Reactivity Comparison: This reaction starkly highlights the reactivity difference. While 5-bromo-triazolopyridines can be coupled with various amines using first or second-generation catalyst systems, the amination of 5-chloro-triazolopyridines is notably more challenging.[9][12] Success with the chloro-substrate almost always necessitates the use of sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) and a strong base like sodium tert-butoxide (NaOtBu).[9]
| Halide Substrate | Amine | Catalyst System | Base | Temp. | Yield (%) |
| 5-Bromo-triazolopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 110 °C | ~85%[12] |
| 5-Chloro-triazolopyridine | Aniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | 110 °C | ~80%[12] |
| This table presents representative data based on established reactivity trends for analogous heterocyclic systems. |
Objective: To synthesize N-phenyl-5-amino-[1][2][3]triazolo[1,5-a]pyridine.
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, the appropriate ligand, and the base (e.g., NaOtBu).
-
Reagent Addition: Add the 5-halo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring at the optimized temperature (typically 100-110 °C) for the required time (monitor by LC-MS).
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[13][14]
Reactivity Comparison: Similar to other cross-coupling reactions, the C-Br bond's greater reactivity makes 5-bromo-triazolopyridines ideal substrates for Sonogashira couplings.[15] These reactions often proceed smoothly at or slightly above room temperature. Coupling with 5-chloro-triazolopyridines is less common and generally requires higher temperatures, more active catalyst systems, and may suffer from lower yields due to the difficulty of the initial oxidative addition step.
| Halide Substrate | Alkyne | Catalyst System | Base | Temp. | Yield (%) |
| 5-Bromo-triazolopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 60 °C | >90% (expected) |
| 5-Chloro-triazolopyridine | Phenylacetylene | PdCl₂(PCy₃)₂ / CuI | K₂CO₃ | 100 °C | 60-75% (expected) |
| This table presents representative data based on established reactivity trends for analogous heterocyclic systems. |
Objective: To synthesize 5-(phenylethynyl)-[1][2][3]triazolo[1,5-a]pyridine.
-
Setup: To a reaction flask, add the 5-halo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), a base (e.g., triethylamine or diisopropylamine), and the terminal alkyne (1.1 eq.).
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 60 °C for the bromo-derivative) until completion.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic phase, concentrate, and purify the product by chromatography.
Summary and Strategic Recommendations
The choice between 5-chloro- and 5-bromo-[1][2][3]triazolo[1,5-a]pyridine is a strategic decision that balances reactivity, cost, and synthetic efficiency.
-
5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is the more reactive and versatile substrate. It is the recommended choice for:
-
Rapid library synthesis where high yields and short reaction times are desired.
-
Reactions involving sensitive functional groups that may not tolerate the harsher conditions sometimes required for chloro-substrates.
-
Initial exploration of novel chemical space, as it is more likely to succeed with standard, readily available catalyst systems.
-
-
5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a less reactive but more economical alternative. It is a viable choice when:
-
Cost of starting materials is a primary concern, especially in large-scale synthesis.
-
The research team has access to and expertise with modern, highly active catalyst systems (e.g., palladacycle precatalysts with biarylphosphine ligands).
-
The downstream synthetic route has been optimized and the potentially more forcing conditions are known to be tolerated.
-
Ultimately, by understanding the fundamental principles of C-X bond reactivity and the nuances of modern catalytic systems, researchers can make an informed decision, optimizing their synthetic strategy to efficiently achieve their molecular targets.
References
-
Ben Hassen, M., Masmoudi, F., Zribi, L., & Chabchoub, F. (2018). Synthesis of 1,2,4-triazolo[1,5-a]pyridines 7 and 8. ResearchGate. [Link]
-
Tahir, M. H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]
-
ResearchGate. (n.d.). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. ResearchGate. [Link]
-
Thompson, A. E., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. [Link]
-
Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Scribd. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PubMed Central. [Link]
-
Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
-
ResearchGate. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL. [Link]
-
ResearchGate. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. ResearchGate. [Link]
-
MDPI. (2025). Novel 5-Aryl-[1][2][3]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI. [Link]
-
Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
-
Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). arodes.ivic.ve. [https://arodes.ivic.ve/ckfinder/userfiles/files/2022/Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.pdf]([Link] in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.pdf)
-
Sbardella, G. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Reid, J. P., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]
-
Dolzhenko, A. V., et al. (2007). SYNTHESIS OF 5,7-DIAMINO[1][2][3]TRIAZOLO[1,2-a][1][9][12]TRIAZINES VIA ANNULATION OF. LOCKSS. [Link]
-
ResearchGate. (2025). 1,2,4-Triazolo[1,5-a][1][9][12]triazines (5-Azapurines): Synthesis and Biological Activity. ResearchGate. [Link]
-
MDPI. (2024). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][2][3]Triazolo[4,3-c]. MDPI. [Link]
-
Jiang, L., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. [Link]
-
Kumar, D., et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PubMed Central. [Link]
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Safety Operating Guide
5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine proper disposal procedures
Topic: 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine Proper Disposal Procedures
Executive Summary & Chemical Profile
Objective: To provide a definitive, safety-critical protocol for the disposal of 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine. This guide targets researchers and EHS (Environmental Health and Safety) officers, prioritizing the prevention of halogenated byproduct release and ensuring compliance with RCRA (Resource Conservation and Recovery Act) and international hazardous waste standards.
Chemical Identity:
-
Compound Name: 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine[1]
-
Chemical Class: Halogenated Nitrogen Heterocycle
-
Physical State: Solid (typically off-white to pale yellow powder)
-
Primary Hazard: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral), Aquatic Toxicity.
-
Waste Code (RCRA): Not P- or U-listed specifically, but classified as Characteristic Hazardous Waste due to toxicity and halogen content.
Immediate Safety & Handling Prerequisites
Before initiating any disposal procedure, the following safety controls must be active. This compound releases toxic hydrogen chloride (HCl) and nitrogen oxides (NOx) upon thermal decomposition.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Respiratory | N95 or P100 Particulate Respirator | Prevents inhalation of fine dust during weighing/transfer. |
| Hands | Nitrile Gloves (Double-gloved recommended) | Provides barrier against organic irritation; double layer prevents permeation. |
| Eyes | Chemical Safety Goggles | Prevents corneal damage from dust or splashes. |
| Body | Lab Coat (Buttoned) + Long Sleeves | Minimizes dermal exposure. |
Engineering Controls
-
Ventilation: All handling must occur within a certified Chemical Fume Hood .[2]
-
Static Control: Use anti-static weighing boats and grounded spatulas, as organic powders can carry static charges leading to dispersion.
Waste Characterization & Segregation
Proper segregation is the single most critical step in disposal. Mixing this halogenated compound with non-halogenated solvents or incompatible acids can lead to dangerous exothermic reactions or regulatory fines.
The "Halogen Rule": Because this molecule contains Chlorine (Cl), it MUST be segregated into Halogenated Waste streams.
-
Do NOT mix with Non-Halogenated solvents (e.g., Acetone, Methanol) unless the entire mixture is labeled "Halogenated."[3]
-
Do NOT dispose of down the drain.[2] This compound is toxic to aquatic life (WGK 3 equivalent).
Compatibility Matrix
| Substance Class | Compatibility Status | Action |
| Strong Oxidizers | INCOMPATIBLE | Store separately.[4][5] Risk of fire/explosion.[3][6] |
| Strong Acids | INCOMPATIBLE | May liberate toxic fumes.[6] |
| Halogenated Solvents | COMPATIBLE | Can be combined in "Halogenated Waste" carboys. |
| Combustible Materials | Segregate | Keep away from heat sources.[6] |
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired reagent, spill cleanup materials, contaminated gloves/paper towels.
-
Containment: Place the solid waste into a clear, heavy-duty polyethylene bag.
-
Double-Bagging: Seal the first bag and place it inside a second bag to prevent leakage or dust release.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine, Solid Debris."
-
Hazard Checkbox: Toxic, Irritant.
-
-
Storage: Place the tagged bag into the laboratory's dedicated Solid Hazardous Waste Drum .
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicable to: Solutions containing the compound (e.g., after HPLC or synthesis).[7]
-
PH Check: Ensure the solution is neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate before bottling.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy compatible with solvent waste.
-
Transfer: Pour waste into the carboy using a funnel inside the fume hood.
-
Labeling:
-
Critical Step: Mark the container as "HALOGENATED SOLVENT WASTE" .
-
List all solvents (e.g., "Dichloromethane, Methanol") and the solute ("Trace 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine").
-
-
Cap & Store: Keep cap tightly closed when not in use. Store in secondary containment.
Disposal Logic Diagram
The following decision tree illustrates the correct workflow for segregating this specific compound to ensure compliance.
Caption: Operational workflow for segregating 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine waste. Note that even non-halogenated solutions must be treated as halogenated once this compound is added.
Spill Management Protocol
Minor Spill (< 5g):
-
Alert: Notify nearby personnel.
-
PPE: Don double nitrile gloves, goggles, and N95 mask.
-
Absorb: If liquid, cover with vermiculite or sand. If solid, dampen a paper towel (to prevent dust) and wipe gently.
-
Dispose: Place all cleanup materials into the Solid Hazardous Waste stream (Scenario A).
Major Spill (> 5g or outside hood):
-
Evacuate: Clear the immediate area.
-
Isolate: Close lab doors to prevent spread.
-
Contact: Call EHS/Emergency Response immediately. Do not attempt cleanup without full respiratory protection (P100/Half-mask).
Final Disposition & Regulatory Context
Incineration Requirement: The ultimate fate of this waste stream is High-Temperature Incineration .
-
Why? Halogenated organics cannot be landfilled. Incineration at >1000°C ensures complete destruction of the triazole ring.
-
Scrubbing: The facility must be equipped with wet scrubbers to capture the Hydrogen Chloride (HCl) gas generated during combustion, preventing acid rain formation.
Regulatory Compliance:
-
US EPA: 40 CFR 261.3 (Definition of Hazardous Waste).
-
EU: Directive 2008/98/EC (Waste Framework Directive) - Classified as "Hazardous" due to H302/H315/H319 properties.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine (Analogous Structure). PubChem.[8] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.gov. Available at: [Link]
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- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine requires more than just a generic safety checklist. This compound is a highly valuable intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and CNS-active agents. However, its chemical reactivity—the very trait that makes it useful—also dictates strict safety and logistical protocols.
The following guide provides a comprehensive, causality-driven approach to the Personal Protective Equipment (PPE), handling, and disposal of this halogenated triazolopyridine.
Hazard Assessment & The Causality of Protection
To design an effective safety protocol, we must first understand the molecular behavior of the compound.
-
Chemical Reactivity & Biological Risk: The presence of the chlorine atom at the C5 position of the triazolopyridine core creates an electrophilic site susceptible to nucleophilic aromatic substitution (SNAr)[1]. While this is highly desirable for cross-coupling reactions in drug discovery, it also means the compound can react with nucleophilic residues (e.g., thiols, amines) in human biological tissues if absorbed.
-
Physical State Hazards: As a crystalline solid, the primary risk of exposure during routine lab operations (like weighing and transfer) is the aerosolization of fine dust particles, which can lead to severe respiratory tract irritation (GHS Hazard H335)[2].
-
Environmental Persistence: Halogenated N-heterocycles are notoriously persistent in aquatic environments and can be highly toxic to aquatic organisms[3]. This necessitates a strict "zero-drain" disposal policy.
Quantitative Hazard & PPE Implication Matrix
| Chemical Property / Hazard | Value / Classification | Direct PPE & Operational Implication |
| Physical State | Solid (Crystalline powder) | N95/P100 respirator required if handled outside a ventilated enclosure to prevent particulate inhalation. |
| GHS Classification | H302, H315, H319, H335 | Nitrile gloves (min 0.11 mm thickness), wrap-around safety goggles, and fume hood are mandatory[2]. |
| Solubility | Soluble in DMSO, DMF, DCM | Double-gloving required when handling the compound in solution, as these solvents rapidly carry solutes through standard glove barriers. |
| Environmental Toxicity | Toxic to aquatic life | Zero-drain policy; all washings must be collected in designated halogenated organic waste containers[3]. |
Required Personal Protective Equipment (PPE)
Every piece of PPE must function as part of a self-validating safety system. Do not proceed with handling unless all barrier methods are verified intact.
-
Ocular Protection: Chemical splash goggles (ANSI Z87.1 certified). Causality: Triazolopyridines cause serious eye irritation (H319). Standard safety glasses with side shields are insufficient against fine airborne dust generated during weighing.
-
Dermal Protection (Hands): Powder-free nitrile gloves. Causality: Nitrile provides excellent resistance to the solid powder. Self-Validation Step: Inflate gloves manually before donning to check for micro-tears. If handling the compound dissolved in aggressive solvents (e.g., DMF, DMSO), upgrade to butyl rubber gloves or use a double-gloving technique, changing the outer glove immediately upon contamination.
-
Dermal Protection (Body): Flame-resistant (FR) laboratory coat with fitted cuffs, fully buttoned, and closed-toe, non-porous shoes.
-
Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If a fume hood is unavailable (e.g., during a large-scale spill cleanup), a half-face respirator with P100 particulate cartridges is required.
Operational Workflow & Handling Protocols
The following step-by-step methodology ensures that the handling of 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is tightly controlled from container opening to reaction initiation.
Step-by-Step Methodology: Safe Weighing and Transfer
-
Step 1: Engineering Control Verification. Verify the fume hood face velocity is between 80–120 feet per minute (fpm). Self-Validation: Check the digital monitor; if the alarm sounds, halt operations immediately.
-
Step 2: Static Mitigation. Because halogenated powders can hold static charges and aerosolize, use an anti-static weighing boat and a grounded stainless-steel spatula.
-
Step 3: Enclosed Transfer. Weigh the required mass of the compound inside the analytical balance enclosure within the fume hood. Keep the sash pulled down to the lowest workable height (below the breathing zone).
-
Step 4: Solvent Addition. If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weighing vessel inside the hood before transferring it to the reaction flask. This prevents the transport of dry, easily dispersible powder across the laboratory.
-
Step 5: Decontamination. Wipe down the balance, spatulas, and hood surface with a Kimwipe soaked in ethanol or isopropanol. Dispose of the wipe in the solid hazardous waste bin.
Caption: Standard Operational Workflow for Handling Halogenated Triazolopyridines.
Emergency Response & Spill Management
In the event of an accidental release, immediate and structured action is required to prevent mucosal exposure and environmental contamination.
Protocol: Solid Spill Cleanup
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.
-
Assess the Environment: If the spill is outside the fume hood, immediately don a P100 respirator[4].
-
Containment (No Sweeping): Do not use a brush or broom, as this will aerosolize the triazolopyridine dust. Instead, cover the spill with damp absorbent paper towels (dampened with water or a mild surfactant) to suppress dust formation.
-
Collection: Carefully scoop the damp towels and powder into a wide-mouth, sealable hazardous waste container using a disposable plastic scoop.
-
Secondary Cleaning: Wash the spill surface with a 10% bleach solution or ethanol to degrade/solubilize residual traces, followed by a water rinse.
Caption: Emergency Spill Response Decision Matrix for Solid Chemical Releases.
Waste Disposal & Environmental Logistics
Because 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine contains a covalently bound halogen (chlorine) and a biologically active N-heterocyclic core, it must be strictly segregated from general organic waste[4].
-
Solid Waste: All contaminated consumables (weighing boats, pipette tips, Kimwipes, and compromised gloves) must be placed in a heavy-duty, puncture-resistant bag designated for Solid Halogenated Hazardous Waste .
-
Liquid Waste: Any reaction filtrates, stock solutions, or washing solvents containing this compound must be collected in a clearly labeled Liquid Halogenated Organic Waste carboy. Never mix with non-halogenated waste, as this drastically increases the cost and complexity of chemical incineration for your facility.
-
Container Logistics: Keep waste containers tightly capped when not actively adding waste. Secondary containment (e.g., a plastic bin large enough to hold 110% of the carboy's volume) is mandatory to prevent environmental release in case of a leak[3].
References
-
PubChemLite. "5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine Structural and Safety Information." Luxembourg Centre for Systems Biomedicine. Retrieved from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
